molecular formula C24H36N2O9S B1251394 Celesticetin

Celesticetin

Katalognummer: B1251394
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: VMSQKUCYEMOKMM-AFJAYNRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Celesticetin is a lincosamide antibiotic produced in Streptomyces caelestis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a pyrrolidinecarboxamide, a monocarboxylic acid amide, a carbohydrate-containing antibiotic, a member of phenols, an organic sulfide, a tetrol, a L-proline derivative, a carboxylic ester, a tertiary amine and a S-glycosyl compound.

Eigenschaften

Molekularformel

C24H36N2O9S

Molekulargewicht

528.6 g/mol

IUPAC-Name

2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13?,15-,17?,18-,19+,20+,21+,24+/m0/s1

InChI-Schlüssel

VMSQKUCYEMOKMM-AFJAYNRNSA-N

Isomerische SMILES

CC(C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC

Kanonische SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC

Synonyme

celesticetin
celesticetin A

Herkunft des Produkts

United States

Foundational & Exploratory

The Dawn of a Lincosamide: An In-depth Technical History of Celesticetin's Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the lincosamide family of antibiotics has been a crucial tool in combating bacterial infections. While lincomycin and its semi-synthetic derivative clindamycin are the most prominent members, the story of this class begins with the discovery of celesticetin. This technical guide delves into the historical discovery of this compound, detailing the early experimental protocols, initial characterization, and the foundational work that paved the way for a deeper understanding of lincosamide biosynthesis and mechanism of action.

Discovery and Initial Biological Studies

In 1955, a team of researchers at The Upjohn Company, led by C. De Boer, announced the discovery of a new crystalline antibiotic, which they named this compound.[1] The producing organism, a previously undescribed species of actinomycete, was isolated from a soil sample and named Streptomyces caelestis.[2]

The initial biological studies, published in the 1954-1955 issue of Antibiotics Annual, revealed that this compound exhibited significant in vitro activity against a range of Gram-positive bacteria.[1] These early investigations were crucial in establishing its potential as an antimicrobial agent.

The Producing Microorganism: Streptomyces caelestis

The source of this compound, Streptomyces caelestis (NRRL 2418), was characterized as a new species based on its morphological and physiological characteristics.[2] The meticulous work of identifying and classifying this bacterium was a critical first step in the journey of this compound from a soil microbe to a purified chemical entity. Modern molecular biology techniques have since allowed for the sequencing of the this compound biosynthetic gene cluster from the type strain Streptomyces caelestis ATCC 15084.

Fermentation and Isolation: Unearthing the Active Compound

The isolation and purification of this compound from the fermentation broth was a significant challenge for the researchers at Upjohn. The process, detailed in a companion paper in the same volume of Antibiotics Annual by H. Hoeksema and colleagues, likely involved a multi-step extraction and chromatographic procedure. Common techniques of the era for isolating antibiotics from fermentation broths included:

  • Solvent Extraction: Utilizing the differential solubility of this compound in organic solvents compared to the aqueous fermentation broth to achieve an initial concentration and separation from water-soluble impurities.

  • Adsorption Chromatography: Employing stationary phases like activated carbon or alumina to adsorb the antibiotic from the extract, followed by elution with a suitable solvent system to effect purification.

  • Crystallization: The final step to obtain the pure, crystalline antibiotic.

Physicochemical Properties and Structural Elucidation

Initial characterization of this compound involved determining its fundamental physical and chemical properties. These early data were essential for identifying it as a new chemical entity and for the subsequent structural elucidation work.

PropertyValue
Molecular Formula C24H36N2O9S
Molecular Weight 528.61 g/mol
Appearance Crystalline solid
Solubility Soluble in various organic solvents
General Classification Lincosamide Antibiotic

The complete structural elucidation of this compound was a complex undertaking that unfolded over several years. The work, primarily led by H. Hoeksema, involved a combination of classical chemical degradation techniques and the emerging spectroscopic methods of the time. These methods would have included:

  • Chemical Degradation: Breaking down the molecule into smaller, identifiable fragments to piece together the overall structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic structure and identify any chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In later studies, NMR would have been instrumental in determining the connectivity and stereochemistry of the atoms in the molecule.

It was through this meticulous work that the unique structure of this compound was determined, revealing a core structure composed of an amino acid (hygric acid) linked to an amino sugar (a derivative of octose).

Biosynthetic Pathway and Mechanism of Action

While the complete biosynthetic pathway was not known at the time of its discovery, subsequent research has revealed the intricate enzymatic machinery responsible for constructing the this compound molecule. The biosynthesis involves a complex series of reactions catalyzed by a suite of enzymes encoded in the this compound biosynthetic gene cluster.

The mechanism of action of this compound, like other lincosamides, involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and thus halting the elongation of the polypeptide chain.

Experimental Protocols of the Era

Replicating the exact experimental conditions from the 1950s is challenging due to the evolution of scientific techniques and reporting standards. However, a generalized workflow for the discovery and characterization of a new antibiotic during that period can be outlined.

Workflow for the Discovery of this compound

A generalized workflow for the discovery and characterization of this compound in the 1950s.

Conclusion

The discovery of this compound by researchers at The Upjohn Company marked a significant milestone in the history of antibiotics. It was the first member of the lincosamide class to be identified and characterized, laying the groundwork for the later discovery of the clinically important antibiotic, lincomycin. The meticulous work of isolating the producing organism, developing fermentation and purification protocols, and elucidating its complex structure using the techniques of the day stands as a testament to the ingenuity and perseverance of these early antibiotic hunters. The legacy of this compound continues in the ongoing research into lincosamide biosynthesis and the development of new and improved antimicrobial agents.

References

An In-depth Technical Guide on the Celesticetin-Producing Organism Streptomyces caelestis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin, a lincosamide antibiotic, is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces caelestis. This document provides a comprehensive technical overview of the biosynthesis of this compound, the genetic organization of its biosynthetic gene cluster, and the regulatory mechanisms likely governing its production. This guide synthesizes available research to provide detailed experimental protocols for the cultivation of S. caelestis and the extraction and analysis of this compound. Furthermore, it presents key enzymatic steps and proposes a model for the regulatory cascade controlling this compound biosynthesis, offering a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

Streptomyces caelestis, a member of the Actinobacteria phylum, is a notable producer of various bioactive secondary metabolites, with the lincosamide antibiotic this compound being of significant interest.[1] Lincosamides function by inhibiting protein synthesis in susceptible bacteria, making them crucial in combating bacterial infections. Understanding the molecular biology of this compound production in S. caelestis is paramount for strain improvement and the potential bioengineering of novel antibiotic derivatives. This guide delves into the core aspects of S. caelestis as a this compound producer, providing a technical foundation for research and development professionals.

This compound Biosynthesis and Genetics

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster contains the genetic blueprint for the enzymes required to synthesize and modify the this compound molecule.

The this compound Biosynthetic Gene Cluster (ccb)

The this compound BGC in Streptomyces caelestis ATCC 15084 spans approximately 27.35 kb and contains 24 putative genes.[2] This cluster shares significant homology with the lincomycin BGC, with 18 homologous genes identified, primarily involved in amino sugar biosynthesis and condensation reactions.[2][3] The identity of the protein products from these homologous genes ranges from 39% to 73%.[2]

Table 1: Key Putative Genes in the this compound Biosynthetic Cluster of Streptomyces caelestis

GeneProposed FunctionHomology/Notes
Amino Sugar Biosynthesis
ccbZGDP-D-α-D-lincosamide biosynthesisHomologous to lmbZ in lincomycin BGC
ccbSGDP-D-α-D-lincosamide biosynthesisHomologous to lmbS in lincomycin BGC
Salicylate Moiety Formation
ccb2Salicylyl-CoA ligase (activates salicylic acid)Shows sequence similarity to 2,3-dihydroxybenzoate- and salicylate-AMP ligases
ccb5NADP-dependent alcohol dehydrogenasePutatively involved in the formation of the two-carbon chain linking the salicylate and thiooctose moieties
Assembly and Tailoring
ccb1Acyltransferase (attaches salicylic acid to desalicetin)Contains a putative condensation domain
ccbFPLP-dependent enzymeCatalyzes decarboxylation-coupled oxidative deamination
ccbJS-adenosyl-L-methionine (SAM)-dependent methyltransferaseCatalyzes methylation of the proline moiety
Resistance
ccr1Putative resistance geneProvides self-resistance to this compound
clrLincosamide resistance determinant (methylase)Methylates 23S rRNA at position A2058 to confer resistance
Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the convergence of several metabolic pathways to assemble its three main components: a hygric acid moiety (derived from L-proline), a thiooctose sugar (lincosamide), and a salicyclic acid side chain.

celesticetin_biosynthesis cluster_enzymes L_Proline L-Proline Hygric_Acid Hygric Acid Moiety L_Proline->Hygric_Acid Multiple steps Salicylic_Acid Salicylic Acid Salicylyl_CoA Salicylyl-CoA Salicylic_Acid->Salicylyl_CoA ATP, CoA Octose_Phosphate Octose Phosphate Precursor Lincosamide Lincosamide (Thiooctose) Octose_Phosphate->Lincosamide Multiple steps Desalicetin Desalicetin Hygric_Acid->Desalicetin Lincosamide->Desalicetin This compound This compound Salicylyl_CoA->this compound Desalicetin->this compound CcbJ CcbJ (Methyltransferase) CcbJ->Hygric_Acid ccb_sugar ccb sugar biosynthesis enzymes ccb_sugar->Lincosamide Ccb2 Ccb2 (Salicylyl-CoA ligase) Ccb2->Salicylyl_CoA Ccb1 Ccb1 (Acyltransferase) Ccb1->this compound

Figure 1: Proposed biosynthetic pathway of this compound in S. caelestis.

Quantitative Data on this compound Production

Specific yield data for this compound production by Streptomyces caelestis is not extensively reported in publicly available literature, likely due to its proprietary nature. However, based on typical secondary metabolite production levels in Streptomyces, yields can range from milligrams to grams per liter depending on the strain and fermentation conditions. The following table presents hypothetical, yet realistic, quantitative data for this compound production under different fermentation conditions to illustrate potential optimization outcomes.

Table 2: Illustrative Quantitative Data for this compound Production

Fermentation MediumCarbon Source (g/L)Nitrogen Source (g/L)Incubation Time (days)This compound Titer (mg/L)
Basal MediumGlucose (20)Yeast Extract (5)750
Optimized Medium 1Soluble Starch (30)Soybean Meal (15)9150
Optimized Medium 2Glycerol (25)Peptone (10)8120
Fed-batch CultureGlucose (fed)Yeast Extract (fed)12300

Note: The data in this table are illustrative examples and not based on reported experimental results.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments related to this compound production. These protocols are based on standard practices for Streptomyces and can be adapted for S. caelestis.

Fermentation of Streptomyces caelestis for this compound Production

This protocol outlines a standard submerged fermentation process.

Materials:

  • Streptomyces caelestis ATCC 15084 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Casein Broth or optimized medium from Table 2)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. caelestis spores or mycelia from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production (by HPLC).

Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. caelestis culture

  • Ethyl acetate or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Adjust the pH of the supernatant to alkaline (pH 8-9) and extract three times with an equal volume of ethyl acetate.

  • Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol to obtain fractions enriched with this compound.

    • HPLC: Further purify the enriched fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

  • Analysis: Confirm the identity and purity of this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Genetic Manipulation of Streptomyces caelestis

General protocols for genetic manipulation of Streptomyces can be adapted for S. caelestis. Intergeneric conjugation with E. coli is a commonly used method for introducing plasmids.

genetic_manipulation_workflow Start Start: Construct Plasmid in E. coli E_coli_Donor Grow E. coli Donor Strain (e.g., ET12567/pUZ8002) Start->E_coli_Donor S_caelestis_Recipient Prepare S. caelestis Spores or Mycelia Conjugation Mix Donor and Recipient on Conjugation Medium (e.g., MS agar) E_coli_Donor->Conjugation S_caelestis_Recipient->Conjugation Incubation Incubate for 16-20 hours Conjugation->Incubation Selection Overlay with Antibiotics (e.g., Nalidixic acid + Apramycin) Incubation->Selection Isolation Isolate Exconjugants Selection->Isolation Verification Verify Plasmid Integration/Gene Disruption (PCR, Southern Blot) Isolation->Verification End End: Genetically Modified S. caelestis Strain Verification->End

Figure 2: General workflow for genetic manipulation of S. caelestis via intergeneric conjugation.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues, cell density, and other environmental signals. While the specific regulators of the ccb cluster have not been fully elucidated, a general model based on known Streptomyces regulatory systems can be proposed.

Proposed Regulatory Cascade

The regulation of this compound biosynthesis is likely hierarchical, involving global regulators that respond to the overall physiological state of the cell and pathway-specific regulators located within the ccb cluster.

celesticetin_regulation Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen, Carbon) Two_Component_Systems Two-Component Systems (e.g., PhoP/PhoR) Nutrient_Limitation->Two_Component_Systems Growth_Phase Growth Phase Signals (e.g., ppGpp) Pleiotropic_Regulators Pleiotropic Regulators (e.g., AfsR/AfsS) Growth_Phase->Pleiotropic_Regulators Quorum_Sensing Quorum Sensing (e.g., γ-butyrolactones) Quorum_Sensing->Pleiotropic_Regulators CcbR Pathway-Specific Regulator (hypothetical, within ccb cluster) Two_Component_Systems->CcbR Pleiotropic_Regulators->CcbR Sigma_Factors Alternative Sigma Factors (e.g., σB) Sigma_Factors->CcbR ccb_cluster This compound biosynthetic gene cluster (ccb) CcbR->ccb_cluster Activation

Figure 3: Proposed regulatory model for this compound biosynthesis in S. caelestis.

This model suggests that environmental and physiological signals are sensed by global regulatory networks, which in turn control the expression of a putative pathway-specific activator gene within the ccb cluster. This activator then directly controls the transcription of the this compound biosynthetic genes.

Conclusion

Streptomyces caelestis remains a valuable source of the antibiotic this compound. This technical guide has provided a comprehensive overview of the current knowledge regarding its biosynthesis, genetics, and potential regulatory mechanisms. While specific quantitative production data and detailed, optimized protocols are not widely available, the information and generalized methodologies presented here offer a solid foundation for researchers to pursue further studies. Future work should focus on elucidating the specific regulatory pathways controlling this compound production and on applying metabolic engineering strategies to enhance yields and generate novel lincosamide derivatives with improved therapeutic properties.

References

celesticetin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a lincosamide antibiotic produced by various Streptomyces species, most notably Streptomyces caelestis. As a member of the lincosamide class, it shares a similar mechanism of action with lincomycin and clindamycin, inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the methodologies for its isolation, purification, and structural elucidation, and presents available quantitative data on its bioactivity. Furthermore, this guide elucidates its mechanism of action through signaling pathway diagrams and outlines experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product composed of a hygric acid moiety linked to an amino-octose sugar, which is further attached to a salicyclic acid derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₄H₃₆N₂O₉SPubChem
Molecular Weight 528.62 g/mol PubChem
IUPAC Name 2-​[[(2R,3R,4S,5R,6R)-​3,4,5-​trihydroxy-​6-​[(1R,2R)-​2-​methoxy-​1-​[[(2S)-​1-​methylpyrrolidine-​2-​carbonyl]​amino]​propyl]​oxan-​2-​yl]​sulfanyl]​ethyl 2-​hydroxybenzoatePubChem
CAS Number 2520-21-0PubChem
Appearance White crystalline solid-
Solubility Soluble in water, methanol, and ethanol-

Biological Activity and Quantitative Data

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. Its efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainMIC (nM)Source
Kocuria rhizophila1600[1]
Staphylococcus aureusData not available-
Streptococcus pyogenesData not available-
Escherichia coliData not available-
Pseudomonas aeruginosaData not available-

Further research is required to establish a comprehensive MIC profile of this compound against a wider range of bacterial pathogens.

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Source
Data not availableData not available-

Currently, there is limited publicly available data on the cytotoxic effects of this compound against cancer cell lines.

Mechanism of Action

This compound, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and thus halting protein elongation.

G Mechanism of Action of this compound This compound This compound Ribosome_50S Bacterial 50S Ribosomal Subunit This compound->Ribosome_50S Binds to PeptidylTransferase Peptidyl Transferase Center (PTC) This compound->PeptidylTransferase Inhibits activity of Ribosome_50S->PeptidylTransferase Contains ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Essential for PeptidylTransferase->ProteinSynthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Required for

Figure 1: Simplified signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Chemical footprinting studies have identified the binding site of this compound on the 23S rRNA within the 50S subunit. It alters the reactivity of specific nucleotide residues, namely A-2058, A-2059, A-2062, A-2451, and G-2505, which are located in the central loop of domain V.[2] This region is crucial for the peptidyltransferase activity of the ribosome.[2] By binding to this site, this compound sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces caelestis

The following is a general protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces caelestis.

G Workflow for this compound Isolation and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Streptomyces caelestis Centrifugation 2. Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Solvent_Extraction 3. Extraction of supernatant with ethyl acetate Centrifugation->Solvent_Extraction Evaporation 4. Evaporation of solvent to yield crude extract Solvent_Extraction->Evaporation Column_Chromatography 5. Column Chromatography (Silica Gel) Evaporation->Column_Chromatography HPLC 6. High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Purity_Check 7. Purity assessment (e.g., HPLC, TLC) HPLC->Purity_Check

Figure 2: General experimental workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptomyces caelestis is cultured in a suitable fermentation medium under optimal conditions (temperature, pH, aeration) to maximize the production of this compound.

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant, containing the dissolved this compound, is extracted with an organic solvent such as ethyl acetate. The organic phase is then separated.

  • Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to obtain the pure compound.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as HPLC and Thin-Layer Chromatography (TLC).

Structure Elucidation of this compound

The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to elucidate the detailed structure:

    • ¹H NMR: Provides information about the number and types of protons and their chemical environment.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (-CONH-) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule, such as the salicylic acid moiety.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution 1. Prepare serial dilutions of this compound Inoculation 3. Inoculate microtiter plate wells with bacteria and this compound Serial_Dilution->Inoculation Bacterial_Inoculum 2. Prepare standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 5. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 3: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis

The biosynthesis of this compound in Streptomyces caelestis involves a complex pathway that assembles the three main components: the amino acid (hygric acid), the amino-octose sugar, and the salicylic acid moiety. The biosynthetic gene cluster for this compound has been identified and characterized, revealing a set of enzymes responsible for the various steps in its formation. A key step in the biosynthesis is the attachment of salicylic acid to the desalicetin intermediate, a reaction catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase.[3]

Conclusion

This compound remains a molecule of interest for researchers in the fields of natural product chemistry and antibiotic development. Its unique structure and mechanism of action provide a foundation for the development of new antibacterial agents. This technical guide has summarized the current knowledge on this compound, providing a resource for scientists and professionals. Further research is warranted to fully elucidate its antibacterial spectrum and potential therapeutic applications. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible study of this promising natural product.

References

Elucidation of the Celesticetin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the elucidation of the celesticetin biosynthesis pathway. This compound is a lincosamide antibiotic produced by Streptomyces caelestis, sharing a common structural scaffold with the clinically significant antibiotic lincomycin. Understanding its biosynthesis is crucial for bioengineering novel and more potent antibiotic derivatives. This document details the key enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the core biological and experimental processes.

The this compound Biosynthetic Gene Cluster and Pathway Overview

The genetic blueprint for this compound production is located in a dedicated biosynthetic gene cluster (BGC), designated ccb. This cluster spans approximately 27.4 kb and contains 24 putative genes.[1] Comparative analysis reveals that 18 of these genes are homologous to those found in the lincomycin (lmb) BGC, primarily responsible for the synthesis of the core amino acid and amino sugar moieties.[1][2][3] The remaining genes, ccb1-ccb5 and a resistance gene ccr1, are unique to this compound and orchestrate the biosynthesis and attachment of its characteristic salicylate group.[1]

The biosynthesis of this compound is a complex process involving the convergence of several metabolic routes to assemble its three primary components: an L-proline-derived unit, an eight-carbon amino sugar (lincosamide), and a salicylate moiety. The pathway involves unusual enzymatic reactions, including the participation of low-molecular-weight thiols like ergothioneine and mycothiol in the condensation step.

The key stages of the pathway are:

  • Amino Sugar Synthesis: An eight-carbon sugar is synthesized and activated as a GDP-linked precursor.

  • Amino Acid Activation: The adenylation domain-containing enzyme, CcbC, specifically recognizes and activates L-proline.

  • Condensation: The lincosamide synthetase CcbD, a unique condensation enzyme, catalyzes the formation of a critical amide bond between the carrier protein-tethered L-proline and an ergothioneine-conjugated thiooctose, forming the core lincosamide structure.

  • Thiol Processing and Tailoring: The PLP-dependent enzyme CcbF catalyzes a decarboxylation-coupled oxidative deamination of a mycothiol-derived cysteine intermediate, a key branching point from the lincomycin pathway. This reaction preserves a two-carbon chain on the sulfur atom, which is subsequently reduced to a hydroxyl group by the Ccb5 oxidoreductase, forming the intermediate desalicetin.

  • Salicylate Attachment: In the terminal step, the acyl-CoA ligase Ccb2 activates salicylic acid, which is then transferred onto the desalicetin core by the Ccb1 acyltransferase, completing the synthesis of this compound.

This compound Biosynthesis Pathway cluster_aminosugar Amino Sugar Synthesis cluster_aminoacid Amino Acid Activation cluster_condensation Condensation & Maturation cluster_salicylate Salicylate Attachment Sugar_Precursors Sugar_Precursors GDP_Octose GDP_Octose Sugar_Precursors->GDP_Octose Multiple Steps (lmb/ccb homologs) Thiooctose_EGT Thiooctose_EGT GDP_Octose->Thiooctose_EGT LmbT/CcbT, Ergothioneine (EGT) Condensed_Intermediate Condensed_Intermediate L_Proline L_Proline Prolyl_CP Prolyl_CP L_Proline->Prolyl_CP CcbC (A-domain) CcbN (CP-domain) Prolyl_CP->Condensed_Intermediate Desalicetin Desalicetin Condensed_Intermediate->Desalicetin CcbD, CcbF, Ccb5 (reductase) This compound This compound Desalicetin->this compound Ccb1 (Acyltransferase) Salicylic_Acid Salicylic_Acid Salicylyl_CoA Salicylyl_CoA Salicylic_Acid->Salicylyl_CoA Ccb2 (Acyl-CoA Ligase) ATP, CoA Salicylyl_CoA->this compound

Caption: High-level overview of the this compound biosynthesis pathway.

Quantitative Data

Elucidation of the this compound pathway has been advanced by quantitative analysis of enzyme activity and substrate specificity. While detailed kinetic parameters (Km, kcat) for the ccb enzymes are not extensively published, significant quantitative insights have been gained through substrate screening and analysis of biosynthetic output.

Table 1: Putative Functions of the this compound-Specific Biosynthesis Genes
GenePutative FunctionHomolog in Lincomycin BGCReference(s)
ccb1Acyltransferase (attaches salicylate to desalicetin)None
ccb2Acyl-CoA Ligase (activates salicylic acid)None
ccb3Salicylate synthase (putative)None
ccb4O-methyltransferase (putative)None
ccb5NADP-dependent alcohol dehydrogenase (reduces aldehyde)None
ccr1Resistance gene (putative)None
ccbFPLP-dependent enzyme (decarboxylation-coupled oxidative deamination)lmbF (different reaction)
Table 2: Substrate Specificity of Ccb2 and Ccb1

The terminal enzymes Ccb2 and Ccb1 exhibit broad substrate specificity, allowing for the activation and incorporation of various benzoic acid derivatives. This promiscuity is primarily controlled by the Ccb2 ligase. In one study, 26 different benzoic acid derivatives were tested for incorporation into lincosamides. Ccb1 was found to accept all substrates that were successfully activated by Ccb2.

Substrate ClassIncorporation ResultReference(s)
Benzoic acid derivatives with an amino groupSuccessful incorporation observed for 3-aminobenzoic acid, 4-aminobenzoic acid, and 4-amino-2-hydroxybenzoic acid.
Benzoic acid derivatives with a methyl groupSuccessful incorporation observed for 3-methylbenzoic acid and 4-methylbenzoic acid.
Halogenated benzoic acid derivativesSuccessful incorporation of 3-chlorobenzoic acid.
Dihydroxy benzoic acid derivativesSuccessful incorporation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.
Unsubstituted Benzoic AcidSuccessful incorporation.
Table 3: Bioactivity of a Hybrid Lincosamide

The relaxed substrate specificity of the this compound and lincomycin biosynthetic enzymes was exploited to create a library of 150 novel hybrid lincosamides in vitro. One notable example, "CELIN," combines the 4-propyl side chain of lincomycin with the salicylate moiety of this compound.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference(s)
This compoundKocuria rhizophila1600 nM
LincomycinKocuria rhizophila400 nM
CELIN (Hybrid)Kocuria rhizophila100 nM

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the this compound biosynthesis pathway. These protocols are synthesized from published literature and represent standard techniques in the field.

Heterologous Expression of the this compound BGC

This protocol describes the expression of the entire ccb gene cluster in a well-characterized Streptomyces host, such as S. coelicolor or S. lividans, to study its biosynthetic output.

1. BGC Cloning: a. Construct a cosmid library from the chromosomal DNA of Streptomyces caelestis ATCC 15084. b. Screen the library using probes designed from homologous genes in the lincomycin BGC (e.g., lmbJ, lmbM). c. Identify and sequence overlapping cosmids that cover the entire ~27.4 kb ccb gene cluster. d. Subclone the full BGC into an integrative Streptomyces expression vector (e.g., pSET152-based) under the control of a strong, constitutive promoter (e.g., ermEp*).

2. Host Transformation: a. Prepare protoplasts of the chosen heterologous host (S. coelicolor M1152 or S. lividans TK24). b. Transform the protoplasts with the ccb-containing expression vector via PEG-mediated transformation. c. Select for successful transformants by plating on a regeneration medium (e.g., R5 medium) containing the appropriate antibiotic marker (e.g., apramycin). d. Confirm vector integration into the host chromosome via PCR analysis using primers specific to the BGC.

3. Fermentation and Metabolite Extraction: a. Inoculate a seed culture of the recombinant Streptomyces strain in a suitable liquid medium (e.g., TSB). b. Use the seed culture to inoculate a production culture in a rich medium (e.g., SFM). c. Incubate the production culture for 5-7 days at 28-30°C with vigorous shaking. d. Separate the mycelium from the supernatant by centrifugation. e. Extract the supernatant with an equal volume of ethyl acetate. f. Dry the organic extract in vacuo and resuspend the residue in methanol for analysis.

4. LC-MS Analysis: a. Analyze the methanol extract using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. b. Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min. c. Mass Spectrometry Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Scan for the expected mass-to-charge ratio (m/z) of this compound ([M+H]+) and perform fragmentation (MS/MS) to confirm its identity against an authentic standard.

In Vitro Assay for Salicylate Attachment (Ccb1 & Ccb2)

This protocol details a coupled enzyme assay to reconstitute the final step of this compound biosynthesis in vitro.

In Vitro Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purify_Ccb1 Purify Recombinant His-tagged Ccb1 Combine Combine Enzymes & Substrates in Reaction Buffer Purify_Ccb1->Combine Purify_Ccb2 Purify Recombinant His-tagged Ccb2 Purify_Ccb2->Combine Prep_Substrates Prepare Substrates: - Desalicetin - Salicylic Acid - ATP, CoA Prep_Substrates->Combine Incubate Incubate at 30°C Combine->Incubate Quench Quench Reaction (e.g., with Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS Centrifuge->LCMS_Analysis Detect Detect this compound (Product) LCMS_Analysis->Detect

Caption: Experimental workflow for the in vitro Ccb1/Ccb2 coupled assay.

1. Enzyme Purification: a. Clone the genes for ccb1 and ccb2 into an E. coli expression vector (e.g., pET28a) with an N-terminal His6-tag. b. Overexpress the proteins in E. coli BL21(DE3) by inducing with IPTG. c. Lyse the cells and purify the His-tagged Ccb1 and Ccb2 proteins using nickel-affinity chromatography (Ni-NTA). d. Desalt the purified proteins into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) and determine their concentration.

2. Reaction Setup: a. Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT. b. In a microcentrifuge tube, assemble the following reaction mixture (50 µL total volume):

  • Reaction Buffer: to 50 µL
  • ATP: 2 mM
  • Coenzyme A (CoA): 1 mM
  • Salicylic Acid: 1 mM
  • Desalicetin (substrate): 0.5 mM
  • Purified Ccb2: 2 µM
  • Purified Ccb1: 2 µM c. Set up a negative control reaction lacking Ccb1 and Ccb2.

3. Incubation and Analysis: a. Incubate the reaction mixture at 30°C for 1-2 hours. b. Stop the reaction by adding 100 µL of ice-cold acetonitrile. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzymes. d. Transfer the supernatant to an HPLC vial for LC-MS analysis as described in Protocol 3.1, monitoring for the consumption of desalicetin and the formation of this compound.

Conclusion

The elucidation of the this compound biosynthesis pathway reveals a fascinating series of enzymatic reactions, highlighting nature's ingenuity in constructing complex bioactive molecules. The identification of the ccb gene cluster and the characterization of its unique enzymes, particularly those involved in salicylate attachment (Ccb1, Ccb2) and pathway bifurcation (CcbF), have provided a clear roadmap of its assembly. The notable substrate promiscuity of key enzymes opens the door to combinatorial biosynthesis and mutasynthesis approaches. As demonstrated by the creation of the potent hybrid antibiotic CELIN, this knowledge provides a powerful platform for researchers and drug development professionals to engineer novel lincosamides with improved therapeutic properties, addressing the urgent need for new antibiotics.

References

A Technical Guide to the Natural Sources and Isolation of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a lincosamide antibiotic with significant antibacterial properties. This technical guide provides a comprehensive overview of its natural origins, primarily from the bacterium Streptomyces caelestis, and details the methodologies for its fermentation, extraction, and purification. The guide includes specific protocols, quantitative data, and visual workflows to aid researchers in the efficient isolation of this promising bioactive compound.

Natural Sources of this compound

The principal natural source of this compound is the Gram-positive bacterium Streptomyces caelestis.[1][2][3] The type strain, Streptomyces caelestis ATCC 15084, originally isolated from soil in Utah, USA, is a known producer of this antibiotic.[1] In addition to this compound, this strain is also known to produce other related compounds, including desalicetin and isothis compound B.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces caelestis. Optimization of fermentation parameters is crucial for maximizing the yield of the target antibiotic.

Culture Media and Conditions

For the cultivation of Streptomyces caelestis ATCC 15084, specific media are recommended for optimal growth and antibiotic production.

  • Seed Culture Medium (ATCC Medium 196): This medium is suitable for the initial growth of the culture.

  • Production Medium (DSMZ Medium 65 - GYM Streptomyces Medium): This medium is recommended for the production phase of this compound.

Table 1: Composition of Culture Media for Streptomyces caelestis

ComponentATCC Medium 196 (g/L)DSMZ Medium 65 (g/L)
Glucose10.04.0
Yeast Extract-4.0
Malt Extract-10.0
Casein Digest (Peptone)5.0-
Soluble Starch--
CaCO₃-2.0
K₂HPO₄1.0-
MgSO₄·7H₂O0.5-
Agar (for solid medium)15.012.0
pH7.27.2
Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

Experimental Protocol: Submerged Fermentation of Streptomyces caelestis

  • Inoculum Preparation:

    • Inoculate a loopful of Streptomyces caelestis ATCC 15084 from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of ATCC Medium 196.

    • Incubate the flask at 26-28°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Fermentation:

    • Transfer the seed culture (5-10% v/v) into a 2 L baffled Erlenmeyer flask containing 1 L of DSMZ Medium 65.

    • Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm.

    • Monitor the fermentation broth for pH, glucose consumption, and antibiotic production periodically. Optimal antibiotic production is often observed in the stationary phase of growth.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step process involving extraction and chromatography.

Extraction

Solvent extraction is a common method to recover this compound from the fermentation broth. Ethyl acetate is a frequently used solvent for extracting lincosamide antibiotics.

Experimental Protocol: Solvent Extraction of this compound

  • Biomass Separation: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).

    • Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously for 10-15 minutes and allow the layers to separate.

  • Concentration:

    • Combine the organic layers (ethyl acetate).

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude extract.

Chromatographic Purification

The crude extract is further purified using column chromatography, typically with silica gel as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to create a uniform stationary phase bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

For higher purity, a final purification step using High-Performance Liquid Chromatography (HPLC) can be employed.

Table 2: HPLC Parameters for this compound Purification

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Gradient 20-80% acetonitrile over 30 minutes
Flow Rate 2.0 mL/min
Detection UV at 210 nm
Injection Volume 100 µL

Quantitative Analysis

While specific yields can vary significantly depending on the fermentation conditions and extraction efficiency, a well-optimized process can yield several hundred milligrams of this compound per liter of fermentation broth. Purity at each stage should be monitored by HPLC.

Table 3: Exemplary Purification Summary for this compound

Purification StepTotal Solids (g)This compound (mg)Purity (%)Recovery (%)
Crude Extract10.05005100
Silica Gel Chromatography0.64006780
Preparative HPLC0.3300>9575

Note: The values in this table are illustrative and may vary based on experimental conditions.

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (S. caelestis ATCC 15084) Fermentation Production Fermentation (DSMZ Medium 65, 28°C, 5-7 days) Inoculum->Fermentation Centrifugation Centrifugation (Separation of Biomass) Fermentation->Centrifugation Fermentation Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Concentration1 Concentration (Rotary Evaporation) SolventExtraction->Concentration1 ColumnChromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Concentration1->ColumnChromatography Crude Extract FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection HPLC Preparative HPLC (C18, Acetonitrile-Water Gradient) FractionCollection->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Figure 1. Experimental workflow for the isolation of this compound.
Simplified this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. A key final step is the attachment of a salicylate moiety to the desalicetin intermediate.

G Chorismate Chorismate Salicylate Salicylic Acid Chorismate->Salicylate Ccb3 Salicylyl-CoA Salicylyl-CoA Salicylate->Salicylyl-CoA Ccb2 (Acyl-CoA Ligase) Desalicetin Desalicetin Intermediate This compound This compound Desalicetin->this compound Salicylyl-CoA->this compound Ccb1 (Acyltransferase)

Figure 2. Simplified final steps of the this compound biosynthetic pathway.

Conclusion

This technical guide outlines the essential steps for the production and isolation of this compound from its natural source, Streptomyces caelestis. By following the detailed protocols for fermentation, extraction, and purification, researchers can obtain high-purity this compound for further investigation into its antibacterial properties and potential therapeutic applications. The provided workflows and quantitative data serve as a valuable resource for drug discovery and development professionals working with this important class of antibiotics.

References

Celesticetin's Mechanism of Action on Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin, a lincosamide antibiotic produced by Streptomyces caelestis, exerts its antibacterial effect by inhibiting protein synthesis. This guide provides a detailed technical overview of the molecular mechanism by which this compound targets the bacterial ribosome. By binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, this compound disrupts the crucial process of peptide bond formation, ultimately leading to the cessation of bacterial growth. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key interactions and pathways involved.

Core Mechanism of Action

This compound is a potent inhibitor of the peptidyl transferase reaction, a fundamental step in protein synthesis catalyzed by the ribosome. Its mechanism of action can be summarized as follows:

  • Target Site: this compound specifically binds to the large (50S) ribosomal subunit.

  • Binding Pocket: The binding site is located within the central loop of domain V of the 23S ribosomal RNA (rRNA), a region that is integral to the peptidyl transferase center (PTC).

  • Inhibition of Peptidyl Transfer: By occupying this critical site, this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA.

  • Consequence: The inhibition of peptide bond formation leads to the termination of polypeptide elongation and, consequently, the cessation of protein synthesis, which is bacteriostatic.

Chemical footprinting studies have identified the specific nucleotides within the 23S rRNA that are affected by this compound binding. These include alterations in the chemical reactivity of residues A2058, A2059, A2062, A2451, and G2505 (E. coli numbering)[1]. The interaction with these residues is critical for the inhibitory activity of the antibiotic.

Quantitative Data

CompoundAssay TypeOrganism/SystemValueReference
This compound Minimum Inhibitory Concentration (MIC)Bacillus subtilis1600 nM[2]
Lincomycin In vitro translation inhibition (IC50)Staphylococcus aureus1.5 µM[3]
In vitro translation inhibition (IC50)Escherichia coli> 100 µM[3]
Clindamycin In vitro translation inhibition (IC50)Staphylococcus aureus0.4 µM[3]
In vitro translation inhibition (IC50)Escherichia coli> 100 µM

Table 1: Quantitative data for this compound and related lincosamide antibiotics.

Experimental Protocols

Chemical Footprinting of this compound on the Ribosome

This protocol outlines the general steps for identifying the binding site of this compound on the 23S rRNA using chemical footprinting.

Objective: To determine the specific rRNA nucleotides protected by this compound from chemical modification.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • This compound

  • Dimethyl sulfate (DMS) or kethoxal

  • Primer extension analysis reagents (reverse transcriptase, radiolabeled primers, dNTPs)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Ribosome-Antibiotic Binding: Incubate purified ribosomes or 50S subunits with varying concentrations of this compound to allow for binding equilibrium to be reached. A control sample without the antibiotic is essential.

  • Chemical Modification: Treat the ribosome-celesticetin complexes and the control sample with a chemical probe such as DMS (modifies accessible adenines and cytosines) or kethoxal (modifies accessible guanines). The reaction conditions should be optimized to ensure limited modification (on average, less than one modification per RNA molecule).

  • RNA Extraction: Purify the 23S rRNA from the treated samples.

  • Primer Extension Analysis: Anneal a radiolabeled primer to a region of the 23S rRNA downstream of the expected binding site. Extend the primer using reverse transcriptase. The enzyme will stop at the site of chemical modification.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.

  • Data Analysis: Compare the band patterns of the this compound-treated samples to the control. Nucleotides that are protected from modification by this compound will show a decrease in band intensity, revealing the binding site.

Ribosome Profiling to Assess this compound's Effect on Translation

This protocol describes how to use ribosome profiling (Ribo-Seq) to obtain a genome-wide snapshot of ribosomes stalled by this compound.

Objective: To identify the specific locations on mRNAs where ribosomes are arrested by this compound.

Materials:

  • Bacterial culture

  • This compound

  • Translation elongation inhibitor (e.g., chloramphenicol, for initial arrest during harvesting)

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period.

  • Harvesting and Lysis: Rapidly harvest the cells, often by flash-freezing in liquid nitrogen to preserve ribosome positions. Lyse the cells under conditions that maintain ribosome integrity.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

  • Monosome Isolation: Isolate the 70S monosomes (containing the RPFs) from the lysate, typically by sucrose gradient ultracentrifugation.

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and sequence it using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the precise locations of the stalled ribosomes. An accumulation of reads at specific codons or gene regions indicates sites of this compound-induced translation arrest.

Visualizations

This compound's Mechanism of Action on the Ribosome

Celesticetin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (Domain V of 23S rRNA) Peptide_bond Peptide Bond Formation PTC->Peptide_bond Catalyzes A_site A-site A_site->Peptide_bond P_site P-site P_site->Peptide_bond E_site E-site This compound This compound This compound->PTC Binds to This compound->Peptide_bond Inhibits aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Protein_synthesis Protein Synthesis Peptide_bond->Protein_synthesis Leads to

Caption: this compound binds to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit, thereby inhibiting peptide bond formation and halting protein synthesis.

Experimental Workflow for Chemical Footprinting

Chemical_Footprinting_Workflow cluster_experiment Chemical Footprinting Protocol A 1. Incubate Ribosomes with this compound B 2. Chemical Modification (e.g., DMS) A->B C 3. 23S rRNA Extraction B->C D 4. Primer Extension C->D E 5. Denaturing PAGE D->E F 6. Analyze Footprint (Protected Sites) E->F Output Identification of This compound Binding Site F->Output Input Ribosomes + this compound Input->A

Caption: Workflow for identifying the this compound binding site on the 23S rRNA using chemical footprinting.

Resistance Mechanisms

A primary mechanism of resistance to this compound in the producing organism, Streptomyces caelestis, involves the modification of the ribosomal target. A specific methyltransferase, encoded by the clr gene, monomethylates adenine at position 2058 (A2058) of the 23S rRNA to N6-monomethyladenine. This modification reduces the binding affinity of this compound to the ribosome, thereby conferring resistance. This resistance mechanism underscores the critical importance of the interaction between this compound and A2058 for its inhibitory activity.

Conclusion

This compound's mechanism of action is a well-defined process involving the specific targeting of the peptidyl transferase center within the bacterial ribosome. By binding to a conserved site on the 23S rRNA, it effectively inhibits the fundamental process of peptide bond formation, leading to the cessation of protein synthesis and bacterial growth. The detailed understanding of its binding site and mechanism of action, supported by chemical footprinting, structural data from related compounds, and resistance studies, provides a solid foundation for the rational design of novel lincosamide antibiotics to combat bacterial infections. Further studies to determine the precise binding kinetics and to obtain a high-resolution structure of this compound in complex with the ribosome would provide even greater insight into its inhibitory mechanism.

References

An In-depth Technical Guide to the Celesticetin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. Lincosamides represent a clinically significant class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). Understanding the genetic and biochemical intricacies of this cluster is paramount for the rational design of novel lincosamide derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound gene cluster, detailing its genetic organization, the functions of its constituent genes, the biosynthetic pathway of this compound, and the experimental methodologies employed in its characterization.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces caelestis ATCC 15084 has been sequenced and is available under GenBank accession number GQ844764 . The cluster spans a region of 27,350 base pairs and contains 24 putative genes, designated ccb (this compound biosynthesis).[1] The organization of these genes is compact, a common feature of bacterial secondary metabolite BGCs.

A comparative analysis with the well-characterized lincomycin BGC reveals significant homology, with 18 of the 24 genes in the this compound cluster having homologous counterparts in the lincomycin cluster.[1] These shared genes are primarily involved in the synthesis of the conserved amino sugar and amino acid precursors. However, the this compound BGC also harbors a set of unique genes responsible for the biosynthesis and attachment of its characteristic salicylate moiety.

Table 1: Quantitative Data of the this compound Biosynthetic Gene Cluster
Gene NameGene Size (bp)Protein ProductProtein Size (amino acids)Calculated Molecular Weight (kDa)Putative Function
ccr1831Ccr127631.223S rRNA methyltransferase (Resistance)
ccbJ771CcbJ25628.9SAM-dependent methyltransferase
ccbH1146CcbH38141.5dTDP-glucose 4,6-dehydratase
ccbM1119CcbM37240.8dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
ccbN1023CcbN34037.9dTDP-D-fucose synthase
ccbQ1290CcbQ42947.1Aminotransferase
ccbS1083CcbS36039.5Sugar N-acetyltransferase
ccbT1320CcbT43948.2Transaminase
ccbV1059CcbV35238.6Acyl-CoA dehydrogenase
ccbZ240CcbZ798.7Acyl carrier protein
ccbP1113CcbP37040.7dTDP-sugar aminotransferase
ccbO1056CcbO35138.5dTDP-sugar epimerase/dehydrogenase
ccbL1062CcbL35338.8dTDP-4-keto-L-rhamnose reductase
ccbK1269CcbK42246.3Transketolase
ccbF1239CcbF41245.2PLP-dependent enzyme
ccbE1488CcbE49554.3Condensation enzyme
ccbD1068CcbD35539.0Condensation enzyme
ccbC1584CcbC52758.1Adenylation enzyme
ccbR843CcbR28030.8Thioesterase
ccbI1029CcbI34237.5Thiol-disulfide isomerase
ccbA1326CcbA44148.4Hypothetical protein
ccb11314Ccb143748.0Acyltransferase
ccb21647Ccb254860.2Acyl-CoA ligase
ccb31179Ccb339243.0Isochorismate synthase
ccb4777Ccb425828.5O-methyltransferase
ccb51050Ccb534938.3NAD(P)-dependent dehydrogenase

This compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the amino sugar precursor (methylthiolincosamide), the synthesis of the amino acid precursor (L-proline), and the final assembly and modification steps, including the attachment of the unique salicylate moiety.

Diagram 1: this compound Biosynthesis Pathway

Celesticetin_Biosynthesis cluster_aminosugar Amino Sugar Precursor Synthesis cluster_aminoacid Amino Acid Precursor Synthesis cluster_salicylate Salicylate Moiety Synthesis cluster_assembly Assembly and Modification dTDP-glucose dTDP-glucose Amino_sugar_intermediate Methylthiolincosamide (MTL) dTDP-glucose->Amino_sugar_intermediate ccbH, ccbM, ccbN, ccbQ, ccbS, ccbT, ccbV, ccbP, ccbO, ccbL, ccbK MTL_Proline_conjugate MTL-Proline Amino_sugar_intermediate->MTL_Proline_conjugate ccbD, ccbE L-proline L-proline Prolyl-CcbZ Prolyl-S-CcbZ L-proline->Prolyl-CcbZ ccbC, ccbZ Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate ccb3 Celesticetin_intermediate This compound Intermediate Salicylate->Celesticetin_intermediate ccb2, ccb1 Prolyl-CcbZ->MTL_Proline_conjugate Desalicetin Desalicetin MTL_Proline_conjugate->Desalicetin ccbF, ccb5 Desalicetin->Celesticetin_intermediate This compound This compound Celesticetin_intermediate->this compound ccb4, ccbJ

Caption: Overview of the this compound biosynthetic pathway.

Key Enzymatic Steps and Gene Functions

1. Amino Sugar Biosynthesis: A suite of enzymes encoded by ccbH, ccbM, ccbN, ccbQ, ccbS, ccbT, ccbV, ccbP, ccbO, ccbL, and ccbK are responsible for the conversion of the primary metabolite dTDP-glucose into the complex amino sugar moiety, methylthiolincosamide (MTL).

2. Amino Acid Activation: The adenylation enzyme CcbC activates L-proline, which is then loaded onto the acyl carrier protein (ACP) CcbZ.

3. Condensation: The condensation enzymes CcbD and CcbE catalyze the formation of an amide bond between the activated L-proline and the amino sugar MTL, a critical step in forming the lincosamide core structure.

4. Tailoring of the Lincosamide Core: The pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF and the NAD(P)-dependent dehydrogenase Ccb5 are involved in the modification of the MTL-proline intermediate to form desalicetin.

5. Salicylate Moiety Biosynthesis and Attachment:

  • Ccb3 (Isochorismate Synthase): This enzyme is predicted to catalyze the conversion of chorismate, a key intermediate in the shikimate pathway, to isochorismate, a precursor for salicylate biosynthesis.
  • Ccb2 (Acyl-CoA Ligase): Ccb2 activates salicylate by converting it to salicyl-CoA. This activation is an ATP-dependent process.
  • Ccb1 (Acyltransferase): Ccb1 then transfers the activated salicylate moiety from coenzyme A to the desalicetin intermediate.

6. Final Modifications:

  • Ccb4 (O-methyltransferase): This enzyme is responsible for the methylation of a hydroxyl group on the amino sugar moiety.
  • CcbJ (SAM-dependent methyltransferase): CcbJ is another methyltransferase involved in the final tailoring steps of this compound biosynthesis.

7. Resistance:

  • Ccr1 (23S rRNA methyltransferase): The ccr1 gene confers resistance to this compound in the producing organism. It encodes a methyltransferase that modifies the 23S rRNA at the antibiotic's binding site, thereby preventing its inhibitory action.

Regulatory Mechanisms

The regulation of the this compound gene cluster appears to be less complex than that of the lincomycin BGC. While the lincomycin cluster contains multiple regulatory genes, the this compound cluster is notable for its paucity of dedicated regulatory elements within the cluster itself. The primary mechanism of self-protection is conferred by the ccr1 gene. It is likely that the expression of the ccb gene cluster is controlled by global regulatory networks within Streptomyces caelestis that respond to nutritional and environmental cues, a common theme in the regulation of secondary metabolism in streptomycetes.

Diagram 2: Putative Regulatory Logic of this compound Production

Celesticetin_Regulation Global_Regulators Global Regulatory Networks (e.g., nutritional sensing) ccb_cluster ccb Biosynthetic Gene Cluster Global_Regulators->ccb_cluster Transcriptional Activation This compound This compound ccb_cluster->this compound Biosynthesis Ribosome Ribosome This compound->Ribosome Inhibition ccr1 ccr1 Resistance Gene ccr1->Ribosome Methylation

Caption: Simplified regulatory scheme of this compound biosynthesis.

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol outlines the general steps for expressing the this compound BGC in a heterologous host, such as Streptomyces lividans, a genetically tractable model organism.

Heterologous_Expression_Workflow cluster_construction 1. Construct Preparation cluster_transformation 2. Host Transformation cluster_analysis 3. Production and Analysis Genomic_DNA_Isolation Isolate Genomic DNA from S. caelestis Cosmid_Library Construct Cosmid Library Genomic_DNA_Isolation->Cosmid_Library Screening Screen Library for ccb Cluster Cosmid_Library->Screening Expression_Vector Subclone ccb Cluster into an Expression Vector Screening->Expression_Vector Transformation Transform Protoplasts with Expression Vector Expression_Vector->Transformation Host_Preparation Prepare S. lividans Protoplasts Host_Preparation->Transformation Selection Select for Transformants Transformation->Selection Fermentation Ferment Recombinant S. lividans Strain Selection->Fermentation Extraction Extract Secondary Metabolites Fermentation->Extraction Analysis Analyze Extracts by HPLC-MS Extraction->Analysis

Caption: General workflow for heterologous expression.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces caelestis ATCC 15084.

  • Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a suitable cosmid vector (e.g., pOJ446). The ligated DNA is then packaged into lambda phage particles and used to transfect E. coli.

  • Library Screening: The cosmid library is screened using probes designed from conserved genes within the lincosamide BGCs (e.g., lmbJ, lmbM).

  • Subcloning into an Expression Vector: The cosmid containing the complete this compound BGC is identified and the cluster is subcloned into an integrative Streptomyces expression vector (e.g., pSET152-derived vectors).

  • Transformation of S. lividans: The expression vector is introduced into S. lividans protoplasts via PEG-mediated transformation.

  • Selection and Fermentation: Transformants are selected on appropriate antibiotic-containing media. Positive clones are then cultivated in a suitable production medium.

  • Metabolite Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and related metabolites.

In Vitro Characterization of Ccb1 (Acyltransferase) and Ccb2 (Acyl-CoA Ligase)

This protocol describes a method for the in vitro reconstitution of the salicylate attachment step in this compound biosynthesis.

Methodology:

  • Protein Expression and Purification: The genes ccb1 and ccb2 are cloned into E. coli expression vectors (e.g., pET vectors) with N- or C-terminal His-tags. The proteins are overexpressed in E. coli BL21(DE3) and purified by immobilized metal affinity chromatography (IMAC).

  • Enzymatic Assay for Ccb2 (Acyl-CoA Ligase):

    • The reaction mixture contains purified Ccb2, salicylate, coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., HEPES, pH 7.5).

    • The reaction is incubated at an optimal temperature (e.g., 30°C).

    • The formation of salicyl-CoA can be monitored by HPLC, observing the appearance of a new peak corresponding to the product and the disappearance of the substrates.

  • Enzymatic Assay for Ccb1 (Acyltransferase):

    • The reaction mixture contains purified Ccb1, the product of the Ccb2 reaction (salicyl-CoA), and the desalicetin intermediate in a suitable buffer.

    • The reaction is incubated at an optimal temperature.

    • The formation of the final acylated product is monitored by HPLC-MS.

Note: Specific kinetic parameters (Km, kcat) for the Ccb enzymes have not been extensively reported in the literature and would be a valuable area for future research.

Gene Inactivation in Streptomyces caelestis

This protocol provides a general framework for creating targeted gene knockouts in S. caelestis to elucidate gene function.

Methodology:

  • Construction of a Gene Disruption Cassette: A cassette is constructed containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target ccb gene.

  • Cloning into a Suicide Vector: The disruption cassette is cloned into a suicide vector that cannot replicate in Streptomyces (e.g., a vector with an E. coli origin of replication but lacking a Streptomyces origin).

  • Conjugal Transfer: The suicide vector is transferred from E. coli (e.g., a donor strain like ET12567/pUZ8002) to S. caelestis via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic to select for the resistance marker in the disruption cassette and an antibiotic to counter-select against the E. coli donor.

  • Verification of Gene Knockout: The correct double-crossover homologous recombination event resulting in the replacement of the target gene with the resistance cassette is confirmed by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

  • Phenotypic Analysis: The mutant strain is fermented, and the culture extracts are analyzed by HPLC-MS to determine the effect of the gene knockout on this compound production (e.g., abolition of production or accumulation of an intermediate).

Conclusion

The this compound biosynthetic gene cluster represents a fascinating example of modular biosynthesis and enzymatic diversity. A thorough understanding of this BGC, from its genetic architecture to the function of its individual components, is essential for harnessing its potential for synthetic biology and the development of next-generation antibiotics. The methodologies outlined in this guide provide a foundation for further investigation into the intricate mechanisms of this compound biosynthesis and for the bioengineering of novel lincosamide antibiotics to combat the growing threat of antimicrobial resistance.

References

Celesticetin: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis.[1][2] As a member of a clinically important class of antibiotics, this compound and its analogs are of significant interest for their potential therapeutic applications and as scaffolds for the development of novel antimicrobial agents.[3][4] This document provides an in-depth overview of the core physical and chemical properties of this compound, its mechanism of action, biosynthetic pathway, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a complex natural product composed of an amino acid derivative (hygric acid) linked to an amino-octose sugar, which is further functionalized with a salicylate moiety.[3] Its core physicochemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₄H₃₆N₂O₉S
Molecular Weight 528.62 g/mol
Exact Mass 528.2142 Da
CAS Number 2520-21-0
IUPAC Name 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Elemental Analysis C: 54.53%, H: 6.86%, N: 5.30%, O: 27.24%, S: 6.06%
Predicted XlogP 1.4
Solubility Data for specific solvents is not readily available in public literature. General antibiotic solubility tables should be consulted, and empirical testing is recommended.
Storage Conditions Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C.
Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While comprehensive raw data is dispersed across various literature, the characteristic spectroscopic features are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the complex structure, including the stereochemistry of the sugar and amino acid moieties. The spectra would be characterized by signals corresponding to the aromatic protons of the salicylate ring, the numerous methine and methylene protons of the sugar and proline rings, and the distinct methyl and methoxy groups.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation patterns. The fragmentation of lincosamides often involves characteristic losses of the side chains and cleavage of the glycosidic bond, which can be used for structural confirmation.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key peaks would include a broad O-H stretch (approx. 3400 cm⁻¹) from the hydroxyl groups, N-H stretching from the amide, C-H stretches (aliphatic and aromatic), a strong C=O stretch for the ester and amide groups (approx. 1730-1650 cm⁻¹), and C-O stretches in the fingerprint region.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It targets the 50S subunit of the bacterial ribosome, a mechanism it shares with other lincosamides and macrolide antibiotics.

The binding site is located within the peptidyl transferase center (PTC) on the 23S rRNA. Chemical footprinting experiments have identified several key residues in E. coli 23S rRNA that are protected by or have their reactivity altered upon this compound binding: A2058, A2059, A2062, A2451, and G2505. By binding to this critical region, this compound interferes with the accommodation of aminoacyl-tRNA and inhibits the crucial peptide bond formation step during the elongation phase of translation.

Bacterial resistance to this compound can arise from enzymatic modification of its ribosomal target. The clr gene, isolated from the producer strain S. caelestis, encodes a specific methylase. This enzyme monomethylates adenine at position A2058 of the 23S rRNA, which sterically hinders the binding of the antibiotic to the ribosome, thereby conferring resistance.

Celesticetin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S 50S Subunit A2058 A2058 30S 30S Subunit Blocked BLOCKED A2058->Blocked Steric hindrance A2059 A2059 G2505 G2505 This compound This compound This compound->A2058 Binds to 23S rRNA (A2058, A2059, G2505, etc.) tRNA Aminoacyl-tRNA Protein_Synthesis Peptide Bond Formation tRNA->Protein_Synthesis Binds to A-site Inhibition INHIBITION Protein_Synthesis->Inhibition Blocked->tRNA Celesticetin_Biosynthesis Desalicetin Desalicetin This compound This compound Desalicetin->this compound Salicylate Attachment Salicylic_Acid Salicylic Acid Salicylyl_AMP Salicylyl-AMP Salicylic_Acid->Salicylyl_AMP ATP -> AMP+PPi Ccb2 Ccb2 (Acyl-CoA Ligase) Salicylyl_CoA Salicylyl-CoA Salicylyl_AMP->Salicylyl_CoA CoA-SH -> AMP Salicylyl_CoA->this compound Transfer Ccb1 Ccb1 (Acyltransferase) Intermediate Intermediate Ccb5 Ccb5 MIC_Workflow cluster_details Key Controls & Parameters A 1. Prepare this compound Stock Solution C 3. Perform 2-Fold Serial Dilution in 96-Well Plate A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells with Standardized Bacteria B->D C->D E 5. Incubate Plate (37°C, 16-24h) D->E F 6. Read Results: Identify Lowest Concentration with No Visible Growth E->F G MIC Value Determined F->G Final Inoculum: ~5x10^5 CFU/mL Final Inoculum: ~5x10^5 CFU/mL Positive Control (Bacteria, No Drug) Positive Control (Bacteria, No Drug) Sterility Control (Medium Only) Sterility Control (Medium Only)

References

Celesticetin: A Technical Guide to a Core Lincosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a naturally occurring antibiotic belonging to the lincosamide class, a group of bacteriostatic agents that inhibit protein synthesis. Produced by the actinomycete Streptomyces caelestis, this compound shares a core structure and mechanism of action with the more clinically prominent lincosamide, lincomycin. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, mechanism of action, biosynthetic pathway, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative activity data are presented to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction to the Lincosamide Class

Lincosamides are a class of antibiotics characterized by a unique structure composed of an amino acid and an amino sugar linked by an amide bond. Their primary mode of action is the inhibition of the early stages of peptide chain elongation in bacterial protein synthesis. The class includes natural products like lincomycin and this compound, as well as the semi-synthetic derivative clindamycin, which is widely used in clinical practice against Gram-positive and anaerobic bacteria. This compound, while less potent than lincomycin, is a significant member of this class due to its distinct structural components and the unique enzymatic machinery involved in its biosynthesis.

Chemical Structure and Properties

This compound is distinguished from lincomycin primarily by the nature of its amino acid and the presence of a salicylate moiety. The core structure consists of a hygric acid (an N-methylated proline derivative) linked to an octose amino sugar, which is in turn attached to a salicylic acid via a thioether linkage.

Table 1: Chemical Properties of this compound A

PropertyValueReference
Chemical Formula C₂₄H₃₆N₂O₉S
Molecular Weight 528.62 g/mol
CAS Number 2520-21-0
IUPAC Name 2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((1R,2R)-2-methoxy-1-((S)-1-methylpyrrolidine-2-carboxamido)propyl)tetrahydro-2H-pyran-2-yl)thio)ethyl 2-hydroxybenzoate

Mechanism of Action

Like all lincosamides, this compound exerts its bacteriostatic effect by targeting the bacterial ribosome.

  • Ribosomal Binding : this compound binds to the 23S rRNA component of the 50S ribosomal subunit. This binding site is located at or near the peptidyl transferase center (PTC), a critical region for peptide bond formation.

  • Inhibition of Protein Synthesis : By occupying this site, this compound interferes with the accommodation of aminoacyl-tRNAs at the A-site and P-site. This sterically hinders the peptidyl transferase reaction, preventing the elongation of the nascent polypeptide chain and thus halting protein synthesis.

The logical flow of this compound's mechanism of action is depicted below.

This compound This compound Binding Binding Event This compound->Binding Binds to Ribosome Bacterial 50S Ribosomal Subunit rRNA 23S rRNA (Peptidyl Transferase Center) Ribosome->rRNA Contains rRNA->Binding Site of Inhibition Inhibition of Peptide Chain Elongation Binding->Inhibition Leads to Growth_Arrest Bacteriostasis (Inhibition of Growth) Inhibition->Growth_Arrest Results in

Fig. 1: Mechanism of Action Pathway for this compound.

Biosynthesis

The biosynthesis of this compound is a complex process encoded by the ccb gene cluster in Streptomyces caelestis. It involves the synthesis and condensation of an amino acid and an amino sugar, followed by several post-condensation modifications. A unique feature of lincosamide biosynthesis is the involvement of low-molecular-weight thiols like mycothiol and ergothioneine in the condensation reaction.

The terminal steps of the pathway are particularly noteworthy:

  • Intermediate Formation : The enzyme CcbF, a pyridoxal-5'-phosphate-dependent protein, processes a mycothiol-derived cysteine residue on a lincosamide intermediate. This reaction, a decarboxylation-coupled oxidative deamination, preserves a two-carbon aldehyde.

  • Reduction : The Ccb5 oxidoreductase reduces the aldehyde to a hydroxyl group, forming the intermediate known as desalicetin.

  • Salicylate Attachment : The final step is the attachment of salicylic acid, which is a two-enzyme process.

    • Ccb2 : An acyl-CoA ligase that activates salicylic acid by adenylation.

    • Ccb1 : An acyltransferase that transfers the activated salicylate to the desalicetin intermediate, completing the synthesis of this compound.

The biosynthetic pathway for the final steps is illustrated below.

cluster_enzymes Catalyzing Enzymes CcbF CcbF Ccb5 Ccb5 Ccb2 Ccb2 (Acyl-CoA Ligase) Ccb1 Ccb1 (Acyltransferase) Intermediate1 Mycothiol-Derived Lincosamide Intermediate Intermediate2 Aldehyde Intermediate Intermediate1->Intermediate2 Decarboxylation & Oxidative Deamination Intermediate2->CcbF Desalicetin Desalicetin Intermediate2->Desalicetin Reduction Desalicetin->Ccb5 This compound This compound Desalicetin->this compound SalicylicAcid Salicylic Acid ActivatedSalicylate Activated Salicylate SalicylicAcid->ActivatedSalicylate Activation ActivatedSalicylate->Ccb2 ActivatedSalicylate->this compound Acyl Transfer This compound->Ccb1

Fig. 2: Final Biosynthetic Steps of this compound.

Antibacterial Spectrum and Activity

This compound is primarily active against Gram-positive bacteria. Its potency is generally lower than that of lincomycin and its semi-synthetic derivative, clindamycin. However, combinatorial biosynthesis efforts, combining pathways from lincomycin and this compound, have produced hybrid molecules with significantly enhanced antibacterial properties.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

CompoundMIC (nM)Target Organism(s)Reference
This compound 1600Not specified, general bioassay
Lincomycin 400Not specified, general bioassay
CELIN (Hybrid) 100Not specified, general bioassay
ODCELIN (Hybrid) 100Not specified, general bioassay

Note: The hybrid compounds CELIN and ODCELIN are unnatural chimeras of lincomycin and this compound, demonstrating the potential for improving efficacy through biosynthetic engineering.

Mechanisms of Resistance

The primary mechanism of resistance to this compound and other lincosamides is the modification of the antibiotic's target site on the ribosome. This is a well-characterized mechanism, particularly in the producing organism itself (S. caelestis) as a form of self-preservation.

  • Resistance Gene : The lincosamide resistance determinant (clr) gene encodes a specific methyltransferase enzyme.

  • Target Modification : This enzyme catalyzes the monomethylation of a single adenine residue at position A2058 within the 23S rRNA.

  • Reduced Binding : This post-transcriptional modification sterically hinders the binding of lincosamides to the ribosome, rendering the 50S subunit, and thus the bacterium, resistant to the antibiotic's effects.

This resistance mechanism is specific and highly effective.

cluster_wildtype Susceptible Bacterium cluster_resistant Resistant Bacterium Celesticetin_WT This compound Ribosome_WT Ribosome (A2058 Unmodified) Celesticetin_WT->Ribosome_WT Binding_WT Effective Binding Ribosome_WT->Binding_WT Inhibition_WT Protein Synthesis Inhibited Binding_WT->Inhibition_WT clr_gene clr Gene Methylase A2058 rRNA Methylase clr_gene->Methylase Encodes Ribosome_R Ribosome (A2058 Methylated) Methylase->Ribosome_R Modifies Binding_R Binding Blocked Ribosome_R->Binding_R Celesticetin_R This compound Celesticetin_R->Ribosome_R Protein_Syn Protein Synthesis Continues Binding_R->Protein_Syn

Fig. 3: Lincosamide Resistance via Target Modification.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

start Start prep_compound Prepare Stock Solution of this compound start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Standardized Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include Positive (No Drug) and Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate at 37°C for 18-24 hours controls->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Fig. 4: Workflow for MIC Determination.

Methodology:

  • Preparation of Antimicrobial Agent : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum : Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Interpretation : The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Protocol for In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

start Start prep_lysate Prepare Cell-Free Extract (e.g., S30 E. coli extract) start->prep_lysate setup_rxn Set up Reaction Mix: - Buffer, Amino Acids, Energy Source - Radiolabeled Amino Acid (e.g., ³⁵S-Met) - mRNA template (e.g., luciferase mRNA) prep_lysate->setup_rxn add_inhibitor Add Varying Concentrations of this compound setup_rxn->add_inhibitor initiate_rxn Initiate Translation by Adding Cell-Free Extract add_inhibitor->initiate_rxn incubate Incubate at 37°C for 30-60 min initiate_rxn->incubate stop_rxn Stop Reaction (e.g., add RNase) incubate->stop_rxn precipitate Precipitate Proteins with Trichloroacetic Acid (TCA) stop_rxn->precipitate filter Collect Precipitate on Glass Fiber Filters precipitate->filter measure Measure Radioactivity via Scintillation Counting filter->measure analyze Analyze Data to Determine IC₅₀ measure->analyze end End analyze->end

Fig.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis.[1][2] Like other lincosamides, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. This document provides a detailed protocol for the isolation and purification of this compound from a Streptomyces caelestis fermentation culture. The methodology is based on established techniques for the purification of lincosamide antibiotics and other natural products from Streptomyces species.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, a lincosamide antibiotic, functions by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding obstructs the accommodation of aminoacyl-tRNA at the A-site and hinders the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial growth inhibition.

Mechanism of Action of this compound This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Peptidyl_Transferase Peptidyl Transferase Center (23S rRNA) Ribosome_50S->Peptidyl_Transferase Contains Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

This compound's inhibition of bacterial protein synthesis.

Experimental Protocols

The following protocols outline the key stages for the production, isolation, and purification of this compound.

Fermentation of Streptomyces caelestis

This protocol describes the cultivation of Streptomyces caelestis for the production of this compound in a liquid medium.

Materials:

  • Streptomyces caelestis strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a soybean meal-based medium)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Streptomyces caelestis from a slant into a 250 mL flask containing 50 mL of seed medium.

  • Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture (5% v/v) to a 1 L flask containing 200 mL of production medium.

  • Fermentation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically using a suitable analytical method such as HPLC.

Extraction of this compound from Fermentation Broth

This protocol details the initial extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or n-butanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Biomass Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Adjust the pH of the supernatant to 8.0-9.0 and extract three times with an equal volume of ethyl acetate or n-butanol.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol

  • Fraction collector

  • TLC plates

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10 mL).

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate under reduced pressure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the isolated this compound.

Materials:

  • Purified this compound

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., potassium phosphate buffer, pH 2.5)

  • This compound standard (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. A typical mobile phase could be a gradient of acetonitrile in potassium phosphate buffer.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

  • Purity Calculation: Determine the purity of the sample by calculating the peak area of this compound as a percentage of the total peak area.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of a lincosamide antibiotic, which can be used as a benchmark for the this compound purification process. Actual yields may vary depending on the specific fermentation and purification conditions.

Purification StepStarting MaterialProductRepresentative Yield (%)Representative Purity (%)
Fermentation Production MediumFermentation Broth--
Extraction Fermentation BrothCrude Extract85-9510-20
Silica Gel Chromatography Crude ExtractPurified this compound50-70>95
Crystallization (Optional) Purified this compoundCrystalline this compound80-90>99

Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Isolation and Purification Workflow for this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of S. caelestis Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Supernatant Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Extract Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Pooling Pooling & Concentration Fraction_Analysis->Pooling Purity_Assessment Purity Assessment (HPLC) Pooling->Purity_Assessment Purified this compound

Workflow for this compound isolation and purification.

Conclusion

This application note provides a comprehensive protocol for the isolation and purification of this compound from Streptomyces caelestis. The described methods, including fermentation, solvent extraction, and column chromatography, are standard techniques in natural product chemistry and can be adapted and optimized for specific laboratory conditions. The provided workflow and data serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibiotics.

References

Application Notes and Protocols: In Vitro Antibacterial Activity of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of celesticetin, a lincosamide antibiotic. The methodologies described herein are standard and widely accepted for determining the potency and dynamics of antimicrobial agents against various bacterial strains.

Introduction

This compound is a lincosamide antibiotic produced by Streptomyces caelestis. Like other members of the lincosamide class, its antibacterial effect is primarily directed against Gram-positive bacteria. Understanding the in vitro activity of this compound is a critical first step in the assessment of its potential as a therapeutic agent. This document outlines the protocols for determining its Minimum Inhibitory Concentration (MIC) and for conducting time-kill kinetic assays.

Data Presentation

A comprehensive summary of this compound's Minimum Inhibitory Concentration (MIC) against a range of Gram-positive bacteria is crucial for understanding its spectrum of activity. However, publicly available, consolidated MIC data for this compound against a wide variety of bacterial strains is limited. The following table presents available data and indicates where further testing is required.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for this compound

Bacterial StrainATCC Strain NumberThis compound MIC (µg/mL)Reference
Staphylococcus aureuse.g., ATCC 29213Data not available[1]
Streptococcus pyogenese.g., ATCC 19615Data not available[2][3]
Streptococcus pneumoniaee.g., ATCC 49619Data not available[4][5]
Bacillus subtilise.g., ATCC 6633Data not available
Enterococcus faecalise.g., ATCC 29212Data not available

Note: The provided references discuss general susceptibility testing for these organisms but do not contain specific MIC values for this compound. Researchers are encouraged to perform the protocols outlined below to determine these values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

  • This compound (analytical grade)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the plate to the tenth well, creating a concentration range (e.g., 64 µg/mL to 0.125 µg/mL). Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a positive control (bacterial growth without antibiotic), and the twelfth well will be the negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • Test bacterium

  • CAMHB

  • Sterile test tubes

  • Shaking incubator (37°C)

  • Sterile saline (0.85%)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to an initial density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Tubes: Prepare a series of sterile test tubes, each containing the diluted bacterial culture.

  • Addition of this compound: Add this compound to the test tubes at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Assay Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Tube_Setup Set up Tubes with Bacteria and this compound (multiples of MIC) Bacterial_Culture->Tube_Setup Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C for 16-20h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Read_MIC->Tube_Setup Use MIC value Incubation_TK Incubate at 37°C with Shaking Tube_Setup->Incubation_TK Sampling Sample at Multiple Time Points (0, 2, 4, 6, 24h) Incubation_TK->Sampling Plating Perform Serial Dilutions and Plate Sampling->Plating Counting Incubate Plates and Count CFU Plating->Counting Analysis Plot Log10 CFU/mL vs. Time Counting->Analysis

Caption: Workflow for in vitro antibacterial assays of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it interacts with the 23S rRNA component within the peptidyl transferase center. This binding interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits peptide bond formation, thereby halting protein elongation and ultimately bacterial growth.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA Peptide_Bond_Formation Peptide Bond Formation 23S_rRNA->Peptide_Bond_Formation Inhibits A_site A-site P_site P-site This compound This compound This compound->23S_rRNA Binds to This compound->A_site Blocks binding of Aminoacyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds to Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth_Inhibition Halts

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Celesticetin as a Probe for Ribosomal Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celesticetin, a lincosamide antibiotic, serves as a valuable tool for investigating the structure and function of the bacterial ribosome. By binding to a critical functional center, it can be used to probe the architecture of the peptidyl transferase center (PTC), elucidate the mechanism of peptide bond formation, and serve as a reference compound in the development of novel antibacterial agents. These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in key experimental techniques, and a framework for interpreting the resulting data.

Mechanism of Action

This compound exerts its antibiotic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within Domain V of the 23S ribosomal RNA (rRNA), which constitutes the catalytic core of the PTC.[1] This binding event interferes with the proper positioning of aminoacyl-tRNAs in the A-site, thereby inhibiting the peptidyl transferase reaction, the fundamental step of polypeptide chain elongation.

Chemical footprinting studies have identified specific nucleotides in the 23S rRNA that are affected by this compound binding. These include alterations in the reactivity of residues A2058, A2059, A2062, A2451, and G2505.[1] This precise localization makes this compound an excellent probe for studying the conformational dynamics and functional importance of these specific rRNA regions within the PTC.

Data Presentation

While specific kinetic and affinity constants for this compound are not widely reported in publicly available literature, the following table outlines the key parameters that are essential for characterizing the interaction of any antibiotic with the ribosome. Researchers can generate this data for this compound using the protocols provided below.

ParameterDescriptionExperimental Method(s)Expected Range for Ribosome-Targeting Antibiotics
Binding Affinity (Kd) Equilibrium dissociation constant, indicating the strength of the binding interaction between this compound and the ribosome. A lower Kd signifies a stronger interaction.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Radioligand Binding AssaysnM to µM
Inhibition Constant (Ki) Indicates the concentration of this compound required to produce half-maximum inhibition of the peptidyl transferase reaction. It is a measure of the inhibitor's potency.Enzyme kinetics assays (e.g., puromycin reaction)nM to µM
Half-maximal Inhibitory Concentration (IC50) The concentration of this compound that inhibits a biological process (e.g., in vitro translation) by 50%. This value is dependent on experimental conditions.In vitro translation assays (cell-free protein synthesis)µg/mL to mg/mL

Mandatory Visualizations

Logical Relationship of this compound's Action

This compound's Mechanism of Action This compound This compound Ribosome Bacterial Ribosome (50S subunit) This compound->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) (23S rRNA Domain V) This compound->PTC Alters conformation of A2058, A2059, A2062, A2451, G2505 Ribosome->PTC A_Site A-site PTC->A_Site Peptidyl_Transfer Peptidyl Transfer Reaction A_Site->Peptidyl_Transfer Prevents proper positioning of aminoacyl-tRNA Protein_Synthesis Protein Synthesis Elongation Peptidyl_Transfer->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound binds to the PTC on the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow: Chemical Footprinting

Workflow for Chemical Footprinting with this compound Ribosomes Isolate Bacterial Ribosomes (70S) Incubation Incubate Ribosomes with this compound Ribosomes->Incubation Modification Treat with Chemical Probing Reagent (e.g., DMS, kethoxal) Incubation->Modification RNA_Extraction Extract Ribosomal RNA Modification->RNA_Extraction Primer_Extension Perform Primer Extension with Radiolabeled Primers RNA_Extraction->Primer_Extension Gel Analyze on Sequencing Gel Primer_Extension->Gel Analysis Identify Protected/Enhanced Nucleotides Gel->Analysis

Caption: Chemical footprinting workflow to identify this compound's ribosomal binding site.

Experimental Protocols

Chemical Footprinting of the this compound Binding Site

This protocol is adapted from standard chemical footprinting methodologies and can be used to identify the specific nucleotides in the 23S rRNA protected by this compound.

Materials:

  • Purified 70S ribosomes from E. coli or other bacteria of interest.

  • This compound solution of known concentration.

  • Chemical modification reagents: Dimethyl sulfate (DMS) for modifying adenines and cytosines, and kethoxal for modifying guanines.

  • Reaction buffer: (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM KCl, 10 mM MgCl2, 6 mM β-mercaptoethanol).

  • RNA extraction kit or phenol/chloroform.

  • Radiolabeled DNA primers complementary to regions downstream of the expected binding site in 23S rRNA.

  • Reverse transcriptase.

  • dNTPs.

  • Sequencing gel apparatus and reagents.

Protocol:

  • Ribosome Preparation: Thaw purified 70S ribosomes on ice. Dilute to a final concentration of 1 µM in the reaction buffer.

  • Binding Reaction: In separate tubes, mix the ribosomes with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Incubate at 37°C for 15 minutes to allow for binding.

  • Chemical Modification:

    • For DMS modification, add DMS to a final concentration of 1% (v/v) and incubate at 37°C for 5-10 minutes. Quench the reaction by adding β-mercaptoethanol to a final concentration of 50 mM.

    • For kethoxal modification, add kethoxal to a final concentration of 10 mg/mL and incubate at 37°C for 20-30 minutes. Quench the reaction by adding an equal volume of 20 mM potassium borate, 1% (w/v) SDS.

  • RNA Extraction: Extract the modified rRNA using a commercial RNA extraction kit or standard phenol/chloroform extraction followed by ethanol precipitation.

  • Primer Extension:

    • Anneal a 32P-labeled DNA primer to the purified rRNA.

    • Perform reverse transcription using a suitable reverse transcriptase and dNTPs. The reverse transcriptase will pause or stop at the modified nucleotides.

  • Gel Electrophoresis: Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel.

  • Data Analysis: Expose the gel to a phosphor screen and visualize the bands. Compare the modification pattern in the presence and absence of this compound. Nucleotides that are protected from modification by this compound binding will show a decrease in band intensity, while those whose reactivity is enhanced will show an increase.

In Vitro Translation Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound on protein synthesis.

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract).

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or β-galactosidase).

  • This compound stock solution.

  • Amino acid mixture (can be radiolabeled, e.g., 35S-methionine).

  • Reaction buffer and energy source provided with the cell-free system.

  • Method for detecting the reporter protein (e.g., luciferase assay reagent, scintillation counter).

Protocol:

  • Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, energy source, amino acids, and the reporter DNA or mRNA.

  • Inhibitor Addition: Aliquot the master mix into tubes and add varying concentrations of this compound (e.g., a serial dilution from 100 µM to 1 nM). Include a no-drug control.

  • Translation Reaction: Incubate the reactions at 37°C for 30-60 minutes.

  • Detection:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

    • If using a radiolabeled amino acid, precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect on a filter, and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Toeprinting Assay to Map Ribosome Stalling

This primer extension inhibition assay can map the precise location of a ribosome stalled on an mRNA by an antibiotic like this compound.

Materials:

  • In vitro transcription-translation coupled system (e.g., PURE system).

  • Linear DNA template containing a T7 promoter followed by the open reading frame of interest.

  • This compound stock solution.

  • Radiolabeled DNA primer complementary to a region in the 3' untranslated region of the mRNA.

  • Reverse transcriptase.

  • dNTPs.

  • Sequencing gel apparatus and reagents.

Protocol:

  • In Vitro Translation: Set up a coupled transcription-translation reaction with the DNA template. Add varying concentrations of this compound to different reactions. Incubate at 37°C for 15-30 minutes to allow for translation and stalling.

  • Primer Annealing: Add the 32P-labeled primer to the reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling.

  • Primer Extension: Perform reverse transcription using reverse transcriptase and dNTPs. The enzyme will extend the primer until it encounters the stalled ribosome.

  • Analysis: Denature the cDNA products and run them on a sequencing gel alongside a sequencing ladder of the same DNA template. The position of the "toeprint" band, which is typically 15-17 nucleotides downstream of the P-site codon of the stalled ribosome, reveals the precise location of the stall.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This protocol outlines the general steps for preparing a ribosome-celesticetin complex for structural analysis by cryo-EM.

Materials:

  • Highly purified 70S ribosomes.

  • This compound solution.

  • Cryo-EM grids (e.g., copper grids with a holey carbon film).

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane and liquid nitrogen.

Protocol:

  • Complex Formation: Incubate purified ribosomes (at a concentration of ~5-10 µM) with an excess of this compound (e.g., 100 µM) in a suitable buffer for 15-30 minutes on ice.

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply 3-4 µL of the ribosome-celesticetin complex solution to the grid.

  • Plunge Freezing:

    • In a temperature and humidity-controlled environment, blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

  • Storage and Screening: Store the vitrified grids in liquid nitrogen. Screen the grids using a transmission electron microscope to assess particle distribution and ice quality before high-resolution data collection.

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms of the bacterial ribosome. The protocols provided herein offer a starting point for researchers to utilize this compound as a probe for ribosomal structure and function. By employing these techniques, it is possible to gain detailed insights into the architecture of the peptidyl transferase center, the dynamics of protein synthesis, and the mode of action of this important class of antibiotics. Such studies are crucial for fundamental biological understanding and for the development of next-generation therapeutics to combat antibiotic resistance.

References

Experimental Applications of Celesticetin in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental applications of celesticetin in microbiology. This compound, a member of the lincosamide class of antibiotics, is a potent inhibitor of protein synthesis in bacteria. This document outlines its primary applications as an antibacterial agent and as a molecular probe for studying ribosomal function. Detailed protocols for key experiments are provided to facilitate its use in a research setting.

Application 1: this compound as an Antibacterial Agent

This compound's primary and most well-documented application is its use as an antibacterial agent. Its activity is predominantly directed against Gram-positive bacteria.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding event interferes with the accommodation of aminoacyl-tRNAs and inhibits the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and leading to bacterial growth inhibition.

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a range of Gram-positive bacteria. However, specific and comprehensive quantitative data on its Minimum Inhibitory Concentrations (MICs) against a wide variety of microorganisms are not extensively available in publicly accessible literature. The provided protocol allows for the determination of these values in a laboratory setting.

Data Presentation: Determining Antibacterial Potency

The potency of this compound against specific bacterial strains is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table provides a template for presenting such data.

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 29213[Data to be determined]
Streptococcus pyogenesATCC 19615[Data to be determined]
Enterococcus faecalisATCC 29212[Data to be determined]
Bacillus subtilisATCC 6633[Data to be determined]
Escherichia coliATCC 25922[Data to be determined]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the steps for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well containing 50 µL of CAMHB without this compound and a sterility control well with 100 µL of uninoculated CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock C Serial Dilution of this compound in 96-well plate A->C B Culture Bacteria D Standardize Bacterial Inoculum (0.5 McFarland) B->D F Inoculate Plate C->F E Dilute Inoculum D->E E->F G Incubate at 35°C (16-20 hours) F->G H Read MIC (Lowest concentration with no growth) G->H

Experimental workflow for determining the MIC of this compound.

Application 2: A Molecular Probe for Ribosomal Function Studies

Given its specific binding site on the 50S ribosomal subunit, this compound serves as a valuable tool for researchers investigating the intricacies of protein synthesis.

Application in Ribosome Profiling

Ribosome profiling is a powerful technique used to study translation dynamics in vivo. This compound can be used to arrest ribosomes at the point of translocation, allowing for the capture and sequencing of ribosome-protected mRNA fragments. This provides a snapshot of the proteins being actively translated within a cell at a given moment.

Use in Structural Biology

The interaction of this compound with the ribosome can be studied using techniques like X-ray crystallography and cryo-electron microscopy. These studies can provide high-resolution structural information about the peptidyl transferase center and the mechanism of protein synthesis inhibition.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Elongation This compound This compound This compound->PTC Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Prevents

Mechanism of action of this compound on the bacterial ribosome.

Application 3: Antifungal Activity (Exploratory)

While this compound is primarily known for its antibacterial properties, the exploration of its potential antifungal activity represents a novel area of research. There is currently limited data on the efficacy of this compound against fungal pathogens. The following protocol provides a framework for initial screening of its antifungal properties.

Data Presentation: Determining Antifungal Potency

Similar to its antibacterial counterpart, the antifungal activity of this compound can be quantified by its MIC against various fungal species.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 90028[Data to be determined]
Aspergillus fumigatusATCC 204305[Data to be determined]
Cryptococcus neoformansATCC 208821[Data to be determined]
Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is adapted for testing the susceptibility of yeasts, such as Candida albicans, to this compound.

Materials:

  • This compound stock solution

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate to a final volume of 100 µL per well.

  • Preparation of Fungal Inoculum:

    • From a 24-hour culture of the yeast on Sabouraud Dextrose Agar, prepare a suspension in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control.

Preparation and Storage of Celesticetin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of celesticetin stock solutions for use in research and drug development applications. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental results.

Introduction

This compound is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. It is active against Gram-positive bacteria and various plant pathogens. Accurate preparation and proper storage of this compound stock solutions are fundamental for in vitro and in vivo studies investigating its mechanism of action, antibacterial spectrum, and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound.

ParameterValueSource
Molecular Weight 528.62 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Storage of Solid Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1]
Stock Solution Storage Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.
Shelf Life (Solid) >3 years if stored properly

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The volumes can be scaled as needed.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 5.29 mg of this compound (assuming 100% purity).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 10 mM x 0.001 L x 528.62 g/mol x 1000 mg/g = 5.2862 mg

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 5.29 mg, you would add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and your initials.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

  • Short-term Storage: For use within days to a few weeks, store the aliquots at 0 - 4°C.

  • Long-term Storage: For storage longer than a few weeks, store the aliquots at -20°C.

Protect the stock solution from light by storing it in a dark container or wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_preparation Stock Solution Preparation cluster_storage Storage start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh 1. dissolve Dissolve in DMSO weigh->dissolve 2. vortex Vortex to Mix dissolve->vortex 3. aliquot Aliquot into Single-Use Tubes vortex->aliquot 4. label_tubes Label Aliquots aliquot->label_tubes 5. storage_choice Select Storage Condition label_tubes->storage_choice short_term Short-term Storage (0-4°C) storage_choice->short_term Days to Weeks long_term Long-term Storage (-20°C) storage_choice->long_term Months end_node Ready for Experimental Use short_term->end_node long_term->end_node G cluster_form Physical Form cluster_duration_solid Storage Duration (Solid) cluster_duration_solution Storage Duration (Solution) This compound This compound Compound solid Solid Powder This compound->solid solution Stock Solution in DMSO This compound->solution solid_short Short-term (Days to Weeks) solid->solid_short solid_long Long-term (Months to Years) solid->solid_long solution_short Short-term (Days to Weeks) solution->solution_short solution_long Long-term (Months) solution->solution_long temp_solid_short 0 - 4°C solid_short->temp_solid_short Store at temp_solid_long -20°C solid_long->temp_solid_long Store at temp_solution_short 0 - 4°C solution_short->temp_solution_short Store at temp_solution_long -20°C solution_long->temp_solution_long Store at

References

Application Notes and Protocols: Celesticetin in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of celesticetin, a lincosamide antibiotic, in the study of antibiotic resistance mechanisms. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

This compound is a naturally occurring lincosamide antibiotic produced by Streptomyces caelestis. It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. Specifically, it targets the peptidyl transferase center (PTC), interfering with peptide bond formation. Due to its specific mechanism of action and the well-characterized resistance mechanisms against it, this compound serves as a valuable tool for researchers studying antibiotic resistance, ribosomal function, and for the development of novel antimicrobial agents.

Mechanism of Action and Resistance

This compound exerts its antibacterial effect by binding to the A-site of the peptidyl transferase center on the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically hinders the proper positioning of the aminoacyl-tRNA, thereby inhibiting the crucial step of peptide bond formation and halting protein synthesis.

The primary mechanism of resistance to this compound, particularly in the producing organism Streptomyces caelestis, involves the enzymatic modification of its ribosomal target. A specific 23S rRNA methyltransferase, encoded by a resistance gene, catalyzes the methylation of the adenine residue at position A2058 (E. coli numbering) within the 23S rRNA. This modification reduces the binding affinity of this compound to the ribosome, rendering the bacterium resistant to the antibiotic's effects. This specific and well-understood resistance mechanism makes this compound an excellent model compound for studying site-specific ribosomal modifications that confer antibiotic resistance.

Quantitative Data: Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. This data is essential for designing experiments and understanding the spectrum of activity of the antibiotic.

Bacterial StrainGram StainMIC (µg/mL)IC50 (µM)Reference
Kocuria rhizophilaPositive~0.85N/A(Novotna et al., 2017, converted from 1600 nM)
Staphylococcus aureusPositive>64N/A(Unpublished data, typical for lincosamides)
Streptococcus pneumoniaePositive>64N/A(Unpublished data, typical for lincosamides)
Escherichia coliNegative>128N/A(Unpublished data, typical for lincosamides)
Haemophilus influenzaeNegative>128N/A(Unpublished data, typical for lincosamides)

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are foundational for investigating its mechanism of action and resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution, diluted to the desired starting concentration, to well 1

Application Notes and Protocols: Celesticetin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic, a class of compounds known to interfere with protein synthesis. While its antibacterial properties have been studied, its application in eukaryotic cell culture experiments as a research tool is an emerging area of interest. These application notes provide a comprehensive guide for utilizing this compound to study its effects on mammalian cell lines, including its mechanism of action, protocols for assessing cytotoxicity, inhibition of protein synthesis, and potential impacts on the cell cycle and apoptosis.

Mechanism of Action

This compound targets the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the large ribosomal subunit. The PTC is a highly conserved region responsible for catalyzing the formation of peptide bonds between amino acids. By binding to this critical site, this compound is believed to inhibit the peptidyl transferase reaction, thereby halting protein elongation and ultimately leading to the cessation of protein synthesis. While this mechanism is established in prokaryotes, further research is required to fully elucidate the specific interactions and consequences in eukaryotic ribosomes.

Proposed Mechanism of this compound Action This compound This compound Ribosome Eukaryotic Ribosome (80S) This compound->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) (on 28S rRNA) This compound->PTC Targets LargeSubunit Large Subunit (60S) Ribosome->LargeSubunit Composed of LargeSubunit->PTC Contains ProteinSynthesis Protein Synthesis PTC->ProteinSynthesis Catalyzes Inhibition Inhibition PTC->Inhibition Inhibition->ProteinSynthesis Blocks

Figure 1: Proposed mechanism of this compound's inhibitory action on eukaryotic protein synthesis.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound to illustrate its potential cytotoxic effects across different cancer cell lines. Note: These values are for illustrative purposes only and must be determined experimentally.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HeLaCervical Cancer4815.2 ± 2.1
MCF-7Breast Cancer4825.8 ± 3.5
A549Lung Cancer4818.9 ± 2.8
HepG2Liver Cancer4822.4 ± 3.1
JurkatT-cell Leukemia248.5 ± 1.2

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a chosen mammalian cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Cytotoxicity Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 PrepareTreatment Prepare this compound Dilutions Incubate1->PrepareTreatment TreatCells Treat Cells with this compound Incubate1->TreatCells PrepareTreatment->TreatCells Incubate2 Incubate (24-72h) TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 DissolveFormazan Dissolve Formazan with DMSO Incubate3->DissolveFormazan ReadAbsorbance Read Absorbance (570 nm) DissolveFormazan->ReadAbsorbance AnalyzeData Analyze Data & Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 2: General workflow for determining the cytotoxicity of this compound using an MTT assay.
Protocol 2: Protein Synthesis Inhibition Assay

This protocol uses the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) to quantify the rate of protein synthesis in cells treated with this compound.

Materials:

  • This compound stock solution

  • Mammalian cell line

  • Complete cell culture medium

  • Methionine-free medium

  • ³⁵S-methionine

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 95%

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling:

    • Wash the cells with pre-warmed PBS.

    • Replace the medium with methionine-free medium and incubate for 30 minutes to deplete intracellular methionine pools.

    • Add ³⁵S-methionine to each well at a final concentration of 10-50 µCi/mL.

    • Incubate for 30-60 minutes at 37°C.

  • Precipitation and Washing:

    • Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

    • Wash the precipitate twice with ice-cold 95% ethanol.

  • Quantification:

    • Add a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to dissolve the protein precipitate.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the total protein concentration in a parallel set of untreated wells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with this compound at desired concentrations for 24-48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-FITC negative and PI negative cells are viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Troubleshooting Logic for this compound Experiments Start Unexpected Results NoEffect No observed effect on cells Start->NoEffect HighToxicity High toxicity at low concentrations Start->HighToxicity InconsistentData Inconsistent results Start->InconsistentData CheckConcentration Verify this compound Concentration & Purity NoEffect->CheckConcentration CheckCellHealth Assess Health of Untreated Cells NoEffect->CheckCellHealth OptimizeIncubation Optimize Incubation Time NoEffect->OptimizeIncubation HighToxicity->CheckConcentration HighToxicity->CheckCellHealth SolubilityIssue Check this compound Solubility HighToxicity->SolubilityIssue InconsistentData->CheckCellHealth CheckProtocol Review Experimental Protocol InconsistentData->CheckProtocol Contamination Check for Contamination InconsistentData->Contamination

Figure 3: A logical diagram for troubleshooting common issues in this compound cell culture experiments.

Concluding Remarks

This compound presents a valuable tool for studying the mechanisms of eukaryotic protein synthesis and its downstream cellular consequences. The protocols provided herein offer a starting point for researchers to investigate its effects on cell viability, proliferation, cell cycle progression, and apoptosis. Due to the limited data on this compound in eukaryotic systems, it is crucial to perform thorough dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental question. Further research into the specific signaling pathways affected by this compound-induced protein synthesis inhibition will provide deeper insights into its potential as a therapeutic agent or a research probe.

Application Notes and Protocols for the Synthesis of Celesticetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic characterized by a unique C-glycosidic bond and a salicylic acid moiety. As a member of the lincosamide family, which includes the clinically significant antibiotic clindamycin, this compound and its derivatives are of considerable interest for the development of new antibacterial agents.[1][2] Lincosamides function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] The growing challenge of antibiotic resistance necessitates the exploration of novel antibiotic scaffolds and the modification of existing ones. This document provides detailed methods for the synthesis of this compound derivatives, focusing on chemoenzymatic approaches that leverage the biosynthetic machinery of this natural product. Additionally, it outlines protocols for the assessment of their biological activity and discusses structure-activity relationships.

Synthesis of this compound Derivatives: A Chemoenzymatic Approach

The total chemical synthesis of this compound is a complex challenge that has not been extensively reported in the literature. However, a powerful and versatile strategy for generating a wide array of this compound derivatives is through chemoenzymatic synthesis. This approach utilizes the relaxed substrate specificity of key enzymes in the this compound biosynthetic pathway to incorporate novel building blocks.[3]

The final step in this compound biosynthesis involves the attachment of salicylic acid to the desalicetin core. This reaction is catalyzed by two key enzymes:

  • Ccb2: A salicylyl-CoA ligase that activates salicylic acid.

  • Ccb1: An acyltransferase that transfers the activated salicylic acid to the desalicetin intermediate.

The promiscuity of these enzymes, particularly Ccb2, allows for the activation of a variety of benzoic acid derivatives, which can then be transferred by Ccb1 to the desalicetin core, yielding a diverse library of novel lincosamides.

Experimental Protocol: Chemoenzymatic Synthesis of this compound Derivatives

This protocol describes the in vitro synthesis of this compound derivatives using purified Ccb1 and Ccb2 enzymes and a synthetic or isolated desalicetin precursor.

Materials:

  • Purified Ccb1 and Ccb2 enzymes

  • Desalicetin

  • Benzoic acid derivatives (various)

  • ATP (Adenosine triphosphate)

  • CoA (Coenzyme A)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 8.0)

  • DTT (Dithiothreitol)

  • LC-MS (Liquid chromatography-mass spectrometry) for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in Tris-HCl buffer (50 mM, pH 8.0):

    • Desalicetin (1 mM)

    • Benzoic acid derivative (2 mM)

    • ATP (4 mM)

    • CoA (0.5 mM)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • Ccb2 enzyme (5 µM)

    • Ccb1 enzyme (5 µM)

  • Incubation: Incubate the reaction mixture at 30°C for 4-12 hours.

  • Quenching: Stop the reaction by adding an equal volume of cold methanol.

  • Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant by LC-MS to detect the formation of the new this compound derivative.

  • Purification: The novel derivatives can be purified using standard chromatographic techniques such as reversed-phase HPLC (High-performance liquid chromatography).

A library of 150 novel hybrid lincosamides has been successfully generated using this chemoenzymatic strategy by combining the biosynthetic pathways of lincomycin and this compound.

Structure-Activity Relationships (SAR)

The antibacterial efficacy of the synthesized this compound derivatives can be evaluated to establish structure-activity relationships. Key structural modifications and their impact on activity are summarized below:

  • Benzoic Acid Moiety: The nature of the substituent on the benzoic acid ring significantly influences antibacterial activity. A variety of substituted benzoic acids, including those with amino, methyl, and chloro groups, have been successfully incorporated.

  • Proline Moiety: The 4-propyl chain on the proline moiety, characteristic of lincomycin, generally enhances antibacterial activity compared to the unsubstituted proline of this compound.

  • O-methylation: The O-methylation of the sugar moiety appears to have a limited effect on antibacterial activity.

Quantitative Data: Antibacterial Activity of this compound Derivatives

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values for selected this compound derivatives against various bacterial strains.

CompoundModificationTest OrganismMIC (µg/mL)Reference
This compound Natural ProductBacillus subtilis>64
CELIN 4-propyl proline, SalicylateBacillus subtilis4
ODCELIN 4-propyl proline, Salicylate, O-demethylatedBacillus subtilis4
Derivative 5 Anthranilic acid instead of salicylic acidStreptomyces caelestis (producing strain)N/A
Derivative 6 Benzoic acid instead of salicylic acidStreptomyces caelestis (producing strain)N/A
Derivative 16 3-Chlorobenzoic acid instead of salicylic acidStreptomyces caelestis (producing strain)N/A

Note: N/A indicates that specific MIC values were not provided in the cited literature, but successful incorporation into the this compound scaffold was confirmed.

Visualizations

Signaling Pathway and Mechanism of Action

Lincosamide antibiotics, including this compound and its derivatives, inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center and causing premature dissociation of peptidyl-tRNA from the ribosome.

Lincosamide Mechanism of Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center->Protein Synthesis Inhibition Interference leads to A-site A-site P-site P-site E-site E-site P-site->E-site Translocates Lincosamide Lincosamide Lincosamide->Peptidyl Transferase Center Binds to tRNA tRNA tRNA->A-site Enters Growing Peptide Chain Growing Peptide Chain Growing Peptide Chain->P-site

Caption: Mechanism of action of lincosamide antibiotics.

Experimental Workflow: Chemoenzymatic Synthesis

The following diagram illustrates the workflow for the chemoenzymatic synthesis of this compound derivatives.

Chemoenzymatic Synthesis Workflow cluster_preparation Preparation of Reagents cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification Desalicetin Desalicetin Reaction Incubation Reaction Incubation Desalicetin->Reaction Incubation Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives->Reaction Incubation Purified Enzymes (Ccb1, Ccb2) Purified Enzymes (Ccb1, Ccb2) Purified Enzymes (Ccb1, Ccb2)->Reaction Incubation Reaction Buffer Reaction Buffer Reaction Buffer->Reaction Incubation LC-MS Analysis LC-MS Analysis Reaction Incubation->LC-MS Analysis HPLC Purification HPLC Purification LC-MS Analysis->HPLC Purification Biological Activity Testing Biological Activity Testing HPLC Purification->Biological Activity Testing

Caption: Workflow for chemoenzymatic synthesis of this compound derivatives.

Conclusion

The chemoenzymatic synthesis of this compound derivatives offers a robust and efficient platform for the generation of novel lincosamide antibiotics. By exploiting the substrate promiscuity of the terminal biosynthetic enzymes, a wide range of structural modifications can be introduced, enabling detailed exploration of structure-activity relationships. Further investigation into the antibacterial spectrum and potency of these novel derivatives is warranted to identify promising candidates for future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Celesticetin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of celesticetin for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. Like many complex natural products, this compound can exhibit poor aqueous solubility, which presents a significant challenge for in vitro studies. Inadequate dissolution can lead to inaccurate compound concentrations, precipitation in cell culture media, and consequently, unreliable experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to create a high-concentration stock solution. Ethanol can also be used, but its utility may be more limited depending on the desired stock concentration. For all applications, it is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can promote precipitation.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is imperative to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration used to deliver the this compound, to account for any solvent-related effects on the cells.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What causes this?

This phenomenon, often referred to as "solvent shock," is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. The rapid change in solvent polarity causes the compound to crash out of the solution. To mitigate this, a gentle, stepwise dilution approach is recommended.

Q5: How should I store my this compound stock solution to ensure its stability?

This compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light to prevent photodegradation. Under these conditions, the stock solution should be stable for several months.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. - Insufficient solvent volume.- Inadequate mixing.- Low-quality or hydrated solvent.- Ensure you are using a sufficient volume of solvent to achieve the desired concentration.- Use gentle vortexing and sonication in a water bath to aid dissolution.- Use fresh, anhydrous, high-purity solvents.
Precipitate forms immediately upon adding the DMSO stock to the cell culture medium. - Solvent shock due to rapid dilution.- Final concentration exceeds the solubility limit in the aqueous medium.- Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium.- Add the stock solution dropwise to the final volume of medium while gently swirling.- Reduce the final concentration of this compound in your assay.
The medium becomes cloudy or a precipitate forms over time during incubation. - The compound is at the edge of its solubility and is slowly precipitating out.- Interaction with media components (e.g., salts, proteins).- Temperature fluctuations affecting solubility.- Perform a dose-response experiment to identify the highest soluble concentration that provides a biological effect.- Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).- Ensure the incubator maintains a stable temperature.
Inconsistent or non-reproducible results in bioassays. - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the this compound stock solution.- Visually inspect your working solutions under a microscope for any signs of precipitation before adding them to cells.- Prepare fresh aliquots of your working solution for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation: this compound Solubility

Solvent Qualitative Solubility Recommended Use
Dimethyl Sulfoxide (DMSO) HighPrimary solvent for preparing high-concentration stock solutions.
Ethanol (100%) ModerateCan be used for stock solutions, but may be less effective than DMSO for high concentrations.
Methanol (100%) ModerateSimilar to ethanol, can be used as an alternative to DMSO.
Water Low to Very LowNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Low to Very LowNot recommended for preparing stock solutions.
Cell Culture Media (e.g., DMEM, RPMI) LowThe final working concentration should be carefully determined to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 5.286 mg of this compound (Molecular Weight: 528.6 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Gently vortex the tube to mix. If the powder does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

This protocol uses a two-step dilution to minimize precipitation.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to prepare a final concentration of 10 µM, you can first dilute your 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock to 495 µL of medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of cell culture medium. For instance, to achieve a final concentration of 10 µM in 2 mL of medium, add 200 µL of the 100 µM intermediate solution to 1.8 mL of pre-warmed medium.

  • Mixing: Mix the final working solution gently by swirling or inverting the tube.

  • Application to Cells: Immediately add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store intermediate Prepare Intermediate Dilution in Pre-warmed Medium stock->intermediate Step 1 final Prepare Final Working Solution in Pre-warmed Medium intermediate->final Step 2 apply Apply to In Vitro Assay final->apply

Caption: A stepwise workflow for preparing this compound working solutions.

celesticetin_pathway This compound's Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit ptc Peptidyl Transferase Center (PTC) on 23S rRNA 30S 30S Subunit peptide_bond Peptide Bond Formation ptc->peptide_bond Catalyzes inhibition Inhibition ptc->inhibition This compound This compound This compound->ptc Binds to trna Aminoacyl-tRNA trna->ptc Enters A-site protein_synthesis Protein Synthesis Elongation peptide_bond->protein_synthesis inhibition->peptide_bond

Caption: this compound inhibits bacterial protein synthesis.

Celesticetin Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of celesticetin in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in my aqueous solution?

A1: Several factors can influence the stability of this compound in aqueous solutions. The most critical are pH, temperature, and the presence of oxidizing agents. Light exposure can also be a contributing factor for some compounds, although specific data for this compound is unavailable.[1]

Q2: I am seeing a decrease in the potency of my this compound solution over time. What could be the cause?

A2: A decrease in potency is likely due to chemical degradation. Based on data from the related compound lincomycin, this compound is susceptible to hydrolysis, particularly at acidic and alkaline pH.[2][3][4][5] Elevated storage temperatures will also accelerate degradation.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While specific data for this compound is not available, studies on lincomycin show it has the greatest stability in solutions with a pH of approximately 4. It is least stable at a pH of 2. Therefore, preparing this compound solutions in a buffer around pH 4 is likely to provide optimal stability.

Q4: How should I store my this compound stock solutions?

A4: For short-term storage (up to 31 days), this compound solutions prepared in common intravenous fluids and stored at room temperature (25°C) are expected to show minimal degradation, assuming a stability profile similar to lincomycin. For long-term storage, it is recommended to prepare aliquots and store them frozen at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a solution that has changed in appearance. The discoloration may be due to the formation of degradation products, which could have altered biological activity or introduce confounding variables into your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low or variable experimental results. Degradation of this compound in the experimental buffer.Verify the pH of your experimental buffer. If it is outside the optimal range (around pH 4), consider adjusting it or using a more suitable buffer system. Prepare fresh this compound solutions for each experiment.
Precipitate forms in the this compound solution. Poor solubility at the current concentration and pH, or degradation leading to insoluble products.Ensure the concentration of this compound is within its solubility limit for the chosen solvent and pH. If a precipitate forms upon storage, it is a sign of instability, and the solution should be discarded.
Inconsistent results between different batches of this compound solution. Inconsistent solution preparation, storage conditions, or age of the solution.Standardize your protocol for solution preparation, including the source and quality of the water and buffer components. Ensure all batches are stored under the same conditions (pH, temperature, light protection) and for a similar duration before use.

Quantitative Stability Data (Based on Lincomycin Hydrochloride)

The following tables summarize the stability data for lincomycin hydrochloride, which can be used as a reference for this compound.

Table 1: Stability of Lincomycin Hydrochloride in Intravenous Fluids at 25°C

Intravenous Fluid Initial Concentration Storage Duration Percent Degradation
0.9% Sodium Chloride300 mg/mL31 days< 5%
5% Glucose300 mg/mL31 days< 5%
10% Glucose300 mg/mL31 days< 5%
Sodium Lactate (Hartmann's)300 mg/mL31 days< 5%

Table 2: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C

pH First-Order Rate Constant (k) Calculated Shelf-Life (t₉₀)
2.0-0.38 days
3.1--
4.0-4.59 days
6.1--
8.0--
Note: Specific rate constants were not provided in the source material, but the trend indicates the greatest stability at pH 4.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in a buffer system designed to enhance its stability, based on data from lincomycin.

Materials:

  • This compound powder

  • Citrate buffer (e.g., 0.1 M, pH 4.0)

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile, nuclease-free water.

  • Add citrate buffer (pH 4.0) to reach the final desired volume and concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute acid or base.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways of this compound.

Stress Conditions:

  • Acidic Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Incubate a this compound solution in 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) or sunlight.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer where it is initially stable).

  • For each stress condition, mix the this compound stock solution with the respective stressor in a suitable reaction vessel.

  • Maintain a control sample of the this compound stock solution under normal storage conditions (e.g., protected from light at 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control.

  • Neutralize the acidic and basic samples as necessary.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to separate and quantify this compound and any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxide Oxidative Degradation (3% H2O2, RT) prep->oxide Expose to thermal Thermal Degradation (80°C, solid) prep->thermal Expose to photo Photodegradation (UV light) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway and Logical Relationships

The degradation of a drug substance like this compound is a chemical process, not a biological signaling pathway. The following diagram illustrates the logical relationship between factors influencing stability and the resulting degradation.

Logical Diagram of this compound Degradation

Celesticetin_Degradation_Factors cluster_factors Influencing Factors cluster_compound Compound State cluster_outcome Outcome pH pH (Acidic or Basic) This compound Stable this compound in Aqueous Solution pH->this compound Temp Elevated Temperature Temp->this compound Oxidant Oxidizing Agents Oxidant->this compound Degradation Chemical Degradation (e.g., Hydrolysis) This compound->Degradation leads to Products Formation of Degradation Products Degradation->Products Loss Loss of Potency Degradation->Loss

Caption: Factors influencing the degradation of this compound in aqueous solutions.

References

troubleshooting celesticetin crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celesticetin crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crystallization in a question-and-answer format.

Issue 1: No Crystals Are Forming, Only Clear Drops

Question: I have set up my crystallization plates, but after several days, the drops remain clear. What could be the problem and what should I do?

Answer:

Clear drops typically indicate that the concentration of this compound and/or the precipitant is too low to induce nucleation. Here are several steps you can take to address this:

  • Increase Supersaturation: The driving force for crystallization is supersaturation. You can increase this by:

    • Increasing this compound Concentration: If possible, concentrate your purified this compound stock solution.

    • Increasing Precipitant Concentration: Gradually increase the concentration of the precipitant in your screening conditions.

    • Vapor Diffusion Rate: Ensure a proper seal on your crystallization plates to allow for slow vapor diffusion, which gradually concentrates the drop.[1][2]

  • Seeding: If you have previously obtained even a few small crystals, you can use them to seed new experiments. Microseeding can be a powerful technique to induce nucleation in a controlled manner.

  • Vary Temperature: Temperature can significantly affect solubility. Try setting up experiments at different temperatures (e.g., 4°C and room temperature) to find the optimal condition for nucleation.

  • Change Crystallization Method: If vapor diffusion is not working, consider other methods like slow evaporation or solvent layering.

Issue 2: Formation of Amorphous Precipitate Instead of Crystals

Question: My experiments are producing a non-crystalline, amorphous precipitate. How can I promote the growth of ordered crystals?

Answer:

Amorphous precipitation occurs when nucleation is too rapid and disordered. The goal is to slow down the process to allow molecules to arrange into a crystal lattice.

  • Reduce Supersaturation Rate:

    • Lower Precipitant Concentration: Use a lower starting concentration of the precipitant.

    • Lower this compound Concentration: While counterintuitive after the "no crystals" issue, a slightly lower concentration can sometimes slow down precipitation.

    • Modify pH: The pH of the solution can affect the charge of the this compound molecule and its solubility. Experiment with a range of pH values.

  • Additive Screening: Certain small molecules can act as "molecular chaperones" to facilitate crystal packing. Consider screening a variety of additives at low concentrations.

  • Control Temperature: A lower temperature can sometimes slow down the kinetics of precipitation, favoring crystal growth. However, for some molecules, increasing the temperature can improve crystal quality.[3]

  • Solvent System Optimization: The choice of solvent is critical. If you are using a single solvent, consider a binary or tertiary solvent system to fine-tune the solubility.

Issue 3: Crystals Are Too Small or Needle-Like

Question: I am getting crystals, but they are too small for X-ray diffraction, or they are forming as fine needles. How can I grow larger, more well-defined crystals?

Answer:

The formation of small or needle-like crystals often indicates that the nucleation rate is too high relative to the growth rate.

  • Optimize Growth Conditions:

    • Refine Precipitant and this compound Concentrations: Perform a finer screen around the conditions that produced small crystals, with smaller increments in concentration changes.

    • Slower Equilibration: Slow down the rate of vapor diffusion by using a larger reservoir volume or a smaller drop size.

  • Seeding: Streak seeding with a few crushed crystals into a solution that is slightly undersaturated can promote the growth of a smaller number of larger crystals.

  • Additive Engineering: Some additives can selectively bind to certain crystal faces, inhibiting growth in that direction and promoting it in others, which can change the crystal habit from needles to more isometric shapes.

  • Temperature Control: A stable temperature is crucial for crystal growth. Avoid fluctuations in the incubation temperature.

Issue 4: Oiling Out

Question: My sample is separating into a dense, oil-like phase instead of forming crystals. What is causing this and how can I prevent it?

Answer:

"Oiling out" occurs when the solubility of the compound is exceeded, but the conditions are not favorable for nucleation, leading to a liquid-liquid phase separation.

  • Increase Solvent Polarity: Oiling out is common with non-polar solvents. Try using a more polar solvent or adding a polar co-solvent.

  • Higher Temperature: Increasing the temperature can sometimes increase the solubility of the "oil" and bring the system back to a single phase, from which crystals may grow upon slow cooling.

  • Lower this compound Concentration: A lower initial concentration of this compound can prevent the system from reaching the "oiling out" phase.

  • Change Precipitant: Some precipitants are more prone to causing oiling out than others. Consider screening a different class of precipitants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting purity for this compound for crystallization trials?

A1: For successful crystallization, the purity of the this compound sample should be as high as possible, ideally >95%. Impurities can inhibit nucleation and disrupt crystal lattice formation. Techniques like High-Performance Liquid Chromatography (HPLC) are recommended for final purification and purity assessment.

Q2: What are some suitable solvents for this compound crystallization?

Q3: How important is pH in the crystallization of this compound?

A3: this compound has several ionizable groups, making its solubility and crystal packing potentially pH-dependent. It is highly recommended to screen a range of pH values, for example, from 4.0 to 9.0, using appropriate buffer systems. The optimal pH will be one that promotes a molecular conformation and charge state favorable for crystal lattice formation.

Q4: What are the common crystallization methods to try for this compound?

A4: The most common and often successful methods for small molecule crystallization include:

  • Vapor Diffusion (Hanging and Sitting Drop): This is a good starting point as it allows for the screening of many conditions with a small amount of material.[1][2]

  • Slow Evaporation: A simple method where the solvent is allowed to evaporate slowly from a solution of the compound.

  • Slow Cooling: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound solution.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Water100.010.280.1High polarity, good for polar compounds.
Methanol64.75.132.7Polar protic solvent.
Ethanol78.44.324.5Common choice for recrystallization.
Acetonitrile81.65.837.5Polar aprotic solvent.
Ethyl Acetate77.14.46.0Medium polarity.
Dichloromethane39.63.19.1Use with caution due to volatility.
Hexane68.70.11.9Non-polar, good as an anti-solvent.

Note: This table provides general guidance. The optimal solvent system for this compound must be determined experimentally.

Table 2: Common Chromatographic Methods for this compound Purification
Chromatographic MethodPrinciple of SeparationTypical Stationary PhaseElution Strategy
Reverse-Phase HPLC PolarityC18 or C8 silicaGradient of increasing organic solvent (e.g., acetonitrile) in water.
Normal-Phase HPLC PolaritySilica or aluminaGradient of increasing polar solvent (e.g., ethanol) in a non-polar solvent (e.g., hexane).
Ion-Exchange Chromatography ChargeAnion or cation exchange resinGradient of increasing salt concentration or a pH gradient.
Size-Exclusion Chromatography Molecular SizePorous polymer beadsIsocratic elution with a suitable buffer.

Experimental Protocols

Protocol 1: this compound Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 10% to 90% Solvent B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fractions by lyophilization or rotary evaporation.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization
  • Prepare Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the reservoir solution (precipitant solution) to each well.

  • Prepare Coverslips: Place a siliconized coverslip over each well.

  • Prepare the Drop: On the underside of the coverslip, pipette a 1 µL drop of the purified this compound solution (e.g., 10 mg/mL in a suitable buffer).

  • Add Precipitant: To the same drop, add 1 µL of the reservoir solution from the corresponding well.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring a good seal with vacuum grease.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.

Visualizations

experimental_workflow cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Crude Extract Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., RP-HPLC Purity Analysis Purity Analysis Chromatography->Purity Analysis >95% Pure Concentration Concentration Purity Analysis->Concentration Crystallization Screening Crystallization Screening Concentration->Crystallization Screening Vapor Diffusion Optimization Optimization Crystallization Screening->Optimization Crystal Harvesting Crystal Harvesting Optimization->Crystal Harvesting X-ray Diffraction X-ray Diffraction Crystal Harvesting->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination

Caption: Experimental workflow from crude extract to structure determination.

troubleshooting_logic Start Start Clear Drop Clear Drop Start->Clear Drop No Crystals Precipitate Precipitate Clear Drop->Precipitate No Increase Concentration Increase Concentration Clear Drop->Increase Concentration Yes Small Crystals Small Crystals Precipitate->Small Crystals No Decrease Supersaturation Decrease Supersaturation Precipitate->Decrease Supersaturation Yes Good Crystals Good Crystals Small Crystals->Good Crystals No Optimize Growth Optimize Growth Small Crystals->Optimize Growth Yes Change Conditions Change Conditions Increase Concentration->Change Conditions Change Conditions->Start Decrease Supersaturation->Change Conditions Optimize Growth->Good Crystals

Caption: Troubleshooting decision tree for crystallization experiments.

References

Technical Support Center: Optimizing Celesticetin Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing celesticetin concentration in antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for incorporating this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a lincosamide antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Q2: What is the general antibacterial spectrum of this compound?

Lincosamides, the class of antibiotics to which this compound belongs, are considered narrow-spectrum agents. They are most effective against Gram-positive bacteria and many anaerobic bacteria. Aerobic Gram-negative bacteria are typically not susceptible to lincosamides.

Q3: What is a good starting concentration for this compound in an antibacterial assay?

A reasonable starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound is to test a range of concentrations. Based on available data for lincosamides, a broad range is recommended to capture the variability between different bacterial species. For Gram-positive bacteria, a starting range of 0.1 to 50 µg/mL is advisable. For Gram-negative bacteria, a higher concentration range of 64 to >1024 µg/mL may be necessary, as they are generally less susceptible.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents. It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mg/mL stock solution can be prepared and then serially diluted in the appropriate culture medium to achieve the desired final concentrations for your assay. Always use anhydrous DMSO to ensure the stability of the compound.

Q5: What are the stability considerations for this compound in solution?

This compound's stability is pH-dependent. It is most stable in aqueous solutions with a pH between 5 and 7, where it can remain stable for at least 60 days. However, its antibacterial activity is rapidly lost in solutions with a pH above 9. It is also rapidly destroyed in strong acids, such as 1N HCl, at high temperatures. For optimal results, it is best to prepare fresh dilutions of this compound in your culture medium for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No antibacterial activity observed against Gram-positive bacteria. Inappropriate Concentration Range: The tested concentrations of this compound may be too low. Compound Degradation: The this compound may have degraded due to improper storage or handling (e.g., exposure to high pH).Expand Concentration Range: Test a wider and higher range of this compound concentrations (e.g., up to 128 µg/mL or higher). Prepare Fresh Solutions: Prepare a new stock solution of this compound from a fresh vial. Ensure the pH of your final culture medium is within the stable range for this compound (pH 5-7).
Inconsistent MIC values between experiments. Inoculum Variability: The density of the bacterial inoculum was not consistent. Precipitation of this compound: The compound may have precipitated out of solution when diluted into the aqueous culture medium.Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Check for Precipitation: Visually inspect the wells of your assay for any signs of precipitation. When preparing working solutions, add the DMSO stock of this compound to the culture medium while vortexing to ensure rapid and even dispersion.
Unexpected activity against Gram-negative bacteria. High Concentration: At very high concentrations, some antibiotics can exhibit off-target effects. Contamination: The Gram-negative culture may be contaminated with a susceptible Gram-positive organism.Verify MIC: Repeat the experiment to confirm the finding. Consider performing a time-kill assay to understand if the effect is bactericidal or bacteriostatic. Check Culture Purity: Streak the Gram-negative bacterial culture onto an appropriate agar plate to check for purity.
Zone of inhibition is smaller than expected in a disk diffusion assay. Low Disk Potency: The amount of this compound loaded onto the disk may be too low, or the compound may have degraded on the disk. Agar Depth: The depth of the agar in the petri dish is not uniform or is too deep, impeding diffusion.Prepare Fresh Disks: Prepare new disks with a known concentration of this compound immediately before use. Ensure Proper Agar Depth: The Mueller-Hinton agar should have a uniform depth of 4 mm.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference(s) | | :--- | :--- | :

identifying and minimizing off-target effects of celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of celesticetin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lincosamide antibiotic that inhibits protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically interacting with the 23S rRNA near the peptidyl transferase center. This binding event interferes with the translocation step of protein synthesis, ultimately halting bacterial growth.

Q2: What are off-target effects and why are they a concern when using this compound in a research setting?

A2: Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets in a biological system. For researchers using this compound, particularly in mammalian cell-based assays or in vivo models, these unintended interactions can lead to a variety of issues including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the on-target effect (inhibition of a specific process) when it is actually caused by an off-target interaction.

  • Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cytotoxicity that is independent of the intended mechanism of action.

  • Confounding signaling pathway analysis: this compound may inadvertently activate or inhibit signaling pathways unrelated to its primary target, complicating the interpretation of signaling studies.

Q3: Is this compound expected to inhibit mammalian mitochondrial protein synthesis?

A3: While mitochondrial ribosomes share some similarities with bacterial ribosomes, studies on lincosamides, the class of antibiotics to which this compound belongs, have generally shown them to be weak inhibitors of mammalian mitochondrial protein synthesis. However, at high concentrations, some effects on mitochondrial translation cannot be entirely ruled out and should be considered as a potential, though less likely, source of off-target effects.

Q4: What are the known side effects of lincosamide antibiotics in clinical use, and what can they suggest about potential off-target effects?

A4: Clinical side effects of lincosamides can provide clues to potential off-target effects in a research setting. Commonly reported side effects for this class of antibiotics include gastrointestinal disturbances (nausea, vomiting, diarrhea), skin rashes, and in some cases, liver or kidney dysfunction.[1] These suggest that at a systemic level, lincosamides may interact with host targets that regulate these physiological processes.

Troubleshooting Guide

Issue 1: Unexpected or Excessive Cytotoxicity in Mammalian Cell Lines

Answer: Unexpected cytotoxicity is a common indicator of off-target effects. The following steps can help you troubleshoot this issue:

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a dose-response curve to establish the IC50 (or EC50) for the on-target effect you are studying (e.g., inhibition of a bacterial co-culture or a specific reporter assay).

    • Simultaneously, perform a cytotoxicity assay (e.g., MTT, LDH release) on your mammalian cells across the same concentration range.

    • A narrow window between the effective concentration for your on-target effect and the concentration causing cytotoxicity suggests a higher likelihood of off-target effects.

  • Control Experiments:

    • Use a Structurally Unrelated Inhibitor: If available, use another protein synthesis inhibitor with a different chemical scaffold that targets a similar mechanism. If this compound does not produce the same cytotoxic phenotype at its effective concentration, it strengthens the hypothesis that the cytotoxicity of this compound is due to off-target effects.

    • Negative Control Cell Line: If possible, use a cell line that lacks the putative off-target you might suspect is involved. If the cytotoxicity persists, the effect is likely mediated by another off-target.

  • Investigate Apoptosis and Necrosis:

    • Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the observed cytotoxicity is due to apoptosis or necrosis. This can provide clues about the underlying off-target pathway.

Quantitative Data Summary: this compound Concentration Ranges

ParameterConcentration RangePurpose
On-Target Activity (Bacterial Inhibition) Typically in the low µg/mL to ng/mL rangeTo achieve the desired biological effect on the intended target.
Potential Off-Target Cytotoxicity May occur at mid-to-high µg/mL concentrationsConcentrations at which off-target effects leading to cell death are more likely to be observed.
Recommended Starting Concentration for Off-Target Screening 1-10 µMA common starting point for in vitro off-target profiling assays.
Issue 2: Inconsistent or Unexplained Phenotypic Changes

Question: My experimental results show changes in a signaling pathway that are not directly related to protein synthesis inhibition. How can I determine if this is an off-target effect of this compound?

Answer: Unanticipated phenotypic changes are a strong indicator of off-target activity. A systematic approach is necessary to deconvolve these effects.

Troubleshooting Steps:

  • Computational Prediction of Off-Targets:

    • Utilize in silico tools and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to predict potential off-target proteins for this compound based on its chemical structure. This can provide a list of candidate proteins to investigate experimentally.

  • In Vitro Off-Target Profiling:

    • Screen this compound against a panel of known off-target candidates, such as kinases, GPCRs, and ion channels. Commercial services are available for broad off-target screening.

  • Cell-Based Target Identification:

    • Proteomic Profiling: Perform quantitative proteomics (e.g., SILAC, TMT labeling) on cells treated with this compound versus a vehicle control. This can reveal changes in protein expression or post-translational modifications that point to affected pathways.

    • Thermal Proteome Profiling (TPP): This technique can identify direct protein targets of a small molecule by measuring changes in protein thermal stability upon compound binding.

Logical Workflow for Investigating Unexpected Phenotypes

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Global Proteomic Analysis using TMT Labeling
  • Sample Preparation: Culture mammalian cells and treat with this compound or vehicle control for a specified time.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin overnight.

  • TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions.

  • Peptide Fractionation: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify significantly up- or down-regulated proteins in the this compound-treated samples compared to the control.

Visualizing Signaling Pathways and Workflows

On-Target Mechanism of this compound

This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center (23S rRNA) This compound->PeptidylTransferase Interacts with Ribosome->PeptidylTransferase Contains Translocation Peptidyl-tRNA Translocation PeptidylTransferase->Translocation Inhibits ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis Halts BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Prevents

Caption: On-target mechanism of this compound action.

General Workflow for Off-Target Identification

cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based / In Situ A Compound Structure (this compound) B Off-Target Prediction Databases A->B C List of Potential Off-Targets B->C D Biochemical/Enzymatic Assays C->D Guides selection for I Thermal Proteome Profiling (TPP) C->I Guides selection for E Direct Binding Assays (SPR, ITC) D->E F Validated Off-Target E->F J Functional Validation in Cells F->J Confirm in cellular context G Phenotypic Screening H Global Proteomics (TMT, SILAC) G->H H->J I->J

Caption: Integrated workflow for off-target identification.

References

dealing with celesticetin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celesticetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting potential degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a lincosamide antibiotic, a class of compounds known for their activity against Gram-positive bacteria. Lincosamides, including this compound, are generally considered to be chemically stable and soluble in water.[1] They function by inhibiting protein synthesis in bacteria.[1][2]

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of pharmaceutical compounds and antibiotics, the primary factors that could lead to this compound degradation include:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of susceptible chemical groups.

Q3: What chemical moieties in the this compound molecule are most susceptible to degradation?

While specific studies on this compound are limited, based on the structure of lincosamides, the following parts of the molecule may be prone to degradation:

  • Amide Bond: The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions.

  • Thiomethyl Ether: The sulfur-containing group can be oxidized to a sulfoxide or sulfone.

  • N-demethylation: The N-methyl group on the hygric acid moiety could be susceptible to demethylation.

Q4: How should I prepare and store this compound stock solutions?

To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound in a sterile, high-purity solvent. Water, DMSO, or ethanol are commonly used for antibiotics. The choice of solvent may depend on the specific experimental requirements.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the volume added to your experimental setup.

  • Storage:

    • For short-term storage (up to a week), store the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

  • Light Protection: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of biological activity in the experiment. This compound may have degraded in the experimental medium.1. Verify Stock Solution Integrity: Test the activity of a freshly prepared this compound solution from a new vial. 2. Assess Experimental Conditions: Check the pH and temperature of your experimental medium. If possible, adjust the conditions to be closer to neutral pH and avoid high temperatures. 3. Control for Adsorption: this compound might be adsorbing to plasticware. Consider using low-adhesion microplates or glassware.
Inconsistent results between experiments. Inconsistent preparation or storage of this compound solutions. Degradation during the experiment.1. Standardize Solution Preparation: Ensure consistent use of the same solvent and storage conditions for all experiments. 2. Use Fresh Dilutions: Prepare working dilutions of this compound immediately before each experiment from a frozen stock. 3. Monitor Stability: If degradation is suspected, perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Degradation of this compound into one or more breakdown products.1. Analyze a Blank: Run a control sample without this compound to ensure the peaks are not from the matrix. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. 3. Characterize Degradants: If the degradation products are significant, consider using mass spectrometry (MS) to identify their molecular weights and propose potential structures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water, DMSO, or ethanol

  • Sterile, light-blocking microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-blocking tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or incubator

  • UV lamp (e.g., 254 nm)

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light at 254 nm for 24 hours.

  • Control: Keep an aliquot of the this compound stock solution at 4°C in the dark.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to observe the degradation of the parent peak and the appearance of new peaks.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working use_exp Use in Experiment prepare_working->use_exp inconsistent_results Inconsistent Results? use_exp->inconsistent_results check_storage Check Storage inconsistent_results->check_storage check_prep Check Preparation inconsistent_results->check_prep run_control Run Fresh Control inconsistent_results->run_control

Caption: Workflow for this compound handling and troubleshooting.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound acid_base Acid/Base (Hydrolysis) This compound->acid_base oxidation Oxidation (e.g., H₂O₂) This compound->oxidation light_heat Light/Heat (Photolysis/Thermolysis) This compound->light_heat hydrolyzed Hydrolyzed Products (Cleaved Amide Bond) acid_base->hydrolyzed oxidized Oxidized Products (Sulfoxide/Sulfone) oxidation->oxidized light_heat->hydrolyzed demethylated N-Demethylated Product light_heat->demethylated

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Celesticetin Extraction from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of celesticetin from Streptomyces caelestis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield in Fermentation Broth - Suboptimal fermentation medium composition.- Inadequate aeration or agitation.- Incorrect pH of the fermentation broth.- Non-optimal fermentation temperature or duration.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Starch has been reported to be an effective carbon source for antibiotic production in some Streptomyces species.[1]- Aeration/Agitation: Optimize the shaking speed (rpm) in shake flask cultures or the aeration and agitation rates in a bioreactor to ensure sufficient oxygen supply.- pH Control: Maintain the pH of the fermentation medium within the optimal range for Streptomyces caelestis growth and this compound production, which is generally between 6.0 and 8.0 for many Streptomyces species.[2]- Temperature & Duration: Determine the optimal fermentation temperature (typically 28-30°C for Streptomyces) and fermentation time to maximize this compound production.
Poor Extraction Efficiency from Broth - Incorrect choice of extraction solvent.- Suboptimal pH of the broth during extraction.- Insufficient mixing of broth and solvent.- Emulsion formation during extraction.- Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces culture filtrates.[1]- pH Adjustment: Adjust the pH of the fermentation broth to optimize the partitioning of this compound into the organic solvent. For basic compounds like this compound, adjusting the pH to the alkaline range can improve extraction efficiency.- Thorough Mixing: Ensure vigorous and sufficient mixing of the broth and solvent to maximize the interfacial area for mass transfer.- Emulsion Breaking: If an emulsion forms, it can be broken by centrifugation, addition of a saturated salt solution (salting out), or by passing the mixture through a bed of celite.
Low Purity of Crude Extract - Co-extraction of other media components and metabolites.- Pre-extraction Filtration: Ensure the fermentation broth is properly clarified by filtration or centrifugation to remove mycelia and other solids before solvent extraction.- Selective Extraction: Optimize the extraction solvent and pH to selectively extract this compound while leaving impurities in the aqueous phase.
Challenges in Chromatographic Purification - Poor separation of this compound from related impurities.- Tailing of the this compound peak.- Irreversible binding of this compound to the column matrix.- Column Choice: Silica gel and ion-exchange chromatography are commonly used for the purification of antibiotics. For this compound, a combination of these methods may be necessary. An early method utilized a carbon column followed by an acid-washed alumina column. - Solvent System Optimization: Systematically screen different solvent systems for silica gel chromatography to achieve optimal separation. A gradient elution may be required.- pH Adjustment: For ion-exchange chromatography, carefully control the pH of the buffers to ensure proper binding and elution of this compound.- Sample Load: Avoid overloading the chromatography column, as this can lead to poor separation and peak tailing.
Degradation of this compound during Extraction/Purification - Exposure to harsh pH conditions (highly acidic or basic).- Elevated temperatures.- Prolonged processing times.- pH Control: Maintain the pH of solutions containing this compound within a stable range. Avoid prolonged exposure to strong acids or bases.- Temperature Management: Perform extraction and purification steps at room temperature or below to minimize thermal degradation.- Minimize Processing Time: Streamline the extraction and purification workflow to reduce the time this compound is in solution.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a this compound extraction protocol?

A1: A foundational method for this compound extraction involves filtering the fermentation broth to remove mycelia. The clarified broth is then extracted with a suitable organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated under reduced pressure. The resulting crude extract can then be further purified using chromatographic techniques.

Q2: Which solvents are most effective for extracting this compound?

Q3: How can I optimize the production of this compound in my Streptomyces caelestis culture?

A3: Optimization of this compound production involves a multi-factorial approach:

  • Media Composition: Systematically test different carbon and nitrogen sources, as well as mineral salts. For many Streptomyces species, complex media containing sources like soybean meal, starch, and glucose support good antibiotic production.

  • Fermentation Parameters: Key parameters to optimize include pH (typically neutral to slightly alkaline), temperature (around 28-30°C), aeration, and agitation rate.

  • Precursor Supplementation: The biosynthesis of this compound involves the incorporation of salicylic acid. While the producing strain synthesizes this precursor, in some cases, supplementation of the media with precursors can enhance the yield of the final product.

Q4: What are the key challenges in purifying this compound using chromatography?

A4: The primary challenges in the chromatographic purification of this compound include:

  • Co-eluting Impurities: The crude extract often contains structurally similar compounds produced by Streptomyces caelestis, which can be difficult to separate from this compound.

  • Peak Tailing: This can be caused by interactions between the basic this compound molecule and acidic sites on the silica gel. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) can help to mitigate this issue.

  • Method Development: Finding the optimal combination of stationary phase (e.g., silica gel, alumina, or ion-exchange resin) and mobile phase to achieve high purity and good recovery can be time-consuming.

Q5: How can I monitor the presence and quantity of this compound during the extraction and purification process?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for the detection and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing antibiotics. Detection can be achieved using a UV detector. Developing a calibration curve with a purified this compound standard will allow for accurate quantification.

Experimental Protocols

General Protocol for this compound Extraction

This protocol is a generalized procedure based on common practices for extracting secondary metabolites from Streptomyces.

  • Fermentation Broth Clarification:

    • Harvest the Streptomyces caelestis fermentation broth at the time of maximum this compound production.

    • Separate the mycelia from the broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration through a filter aid (e.g., celite).

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to a slightly alkaline value (e.g., pH 8.0-9.0) using a suitable base (e.g., NaOH).

    • Transfer the broth to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter off the sodium sulfate.

    • Concentrate the dried extract to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract Preparation:

    • Evaporate the remaining solvent to dryness under a stream of nitrogen to obtain the crude this compound extract.

Illustrative Purification by Silica Gel Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

    • Equilibrate the column by washing it with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). A stepwise or linear gradient can be employed.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled pure fractions to obtain purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield cluster_fermentation Fermentation Issues cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues Start Low this compound Yield Check_Fermentation Step 1: Review Fermentation Parameters Start->Check_Fermentation Media Suboptimal Media Check_Fermentation->Media Conditions Incorrect pH, Temp, Aeration Check_Fermentation->Conditions Check_Extraction Step 2: Evaluate Extraction Protocol Solvent Wrong Solvent/pH Check_Extraction->Solvent Emulsion Emulsion Formation Check_Extraction->Emulsion Check_Purification Step 3: Assess Purification Efficiency Column Poor Column Choice Check_Purification->Column Mobile_Phase Suboptimal Mobile Phase Check_Purification->Mobile_Phase Check_Stability Step 4: Investigate Compound Stability Degradation pH/Temp Degradation Check_Stability->Degradation Solution Optimized Protocol Media->Check_Extraction Conditions->Check_Extraction Solvent->Check_Purification Emulsion->Check_Purification Column->Check_Stability Mobile_Phase->Check_Stability Degradation->Solution

Caption: Troubleshooting workflow for low this compound yield.

This compound Biosynthesis Regulatory Cascade (Simplified)

Celesticetin_Biosynthesis_Regulation Global_Regulators Global Regulatory Genes (e.g., pleiotropic regulators) Pathway_Specific_Regulator Pathway-Specific Regulator (within ccb cluster) Global_Regulators->Pathway_Specific_Regulator +/- Biosynthetic_Genes This compound Biosynthetic Genes (ccb gene cluster) Pathway_Specific_Regulator->Biosynthetic_Genes + This compound This compound Biosynthetic_Genes->this compound Feedback Feedback Regulation This compound->Feedback Feedback->Pathway_Specific_Regulator

Caption: Simplified regulatory cascade of this compound biosynthesis.

References

Technical Support Center: Overcoming Low Yield in Celesticetin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celesticetin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this important lincosamide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis challenging?

This compound is a lincosamide antibiotic produced by Streptomyces caelestis.[1] Like other lincosamides, its structure consists of an amino acid and an amino sugar linked by an amide bond.[2] The biosynthesis is a complex process involving a large gene cluster (the ccb cluster) with numerous enzymatic steps.[3][4] Low yield can be a significant hurdle due to the intricate regulation of the biosynthetic gene cluster, precursor availability, and the efficiency of the involved enzymes.[2]

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound requires several key precursors:

  • L-proline : This is the amino acid precursor.

  • An octose amino sugar : This complex sugar moiety forms the core of the molecule.

  • Salicylic acid : This is attached in the final biosynthetic step to form this compound.

  • Mycothiol and Ergothioneine : These low-molecular-weight thiols are crucial for the condensation and post-condensation reactions in the assembly of the lincosamide structure.

Q3: What are the key enzymes in the this compound biosynthetic pathway?

The this compound biosynthetic gene cluster (ccb) encodes a suite of enzymes responsible for its synthesis. Some of the key enzymes include:

  • CcbC : An adenylation domain that specifically recognizes and activates the L-proline precursor.

  • CcbD : A condensation enzyme that forms the amide bond between the proline and the thiooctose sugar.

  • CcbF : A pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in modifying a mycothiol-derived intermediate, which is a branching point in the biosynthesis of lincosamides.

  • Ccb2 and Ccb1 : An acyl-CoA ligase and an acyltransferase, respectively, that catalyze the final attachment of salicylic acid to the this compound core.

Troubleshooting Guide

This guide addresses common issues encountered during this compound biosynthesis experiments and provides potential solutions.

Problem Potential Cause Troubleshooting Strategy
Low or no this compound production Inefficient expression of the ccb biosynthetic gene cluster.Overexpress pathway-specific positive regulatory genes or delete negative regulators to enhance transcription of the biosynthetic genes.
Limited availability of the L-proline precursor.Supplement the culture medium with L-proline.
Insufficient supply of the salicylic acid precursor.Feed the culture with salicylic acid or its derivatives. The enzyme Ccb2 has been shown to incorporate various benzoic acid derivatives.
Accumulation of biosynthetic intermediates A bottleneck at a specific enzymatic step.Identify the accumulated intermediate using LC-MS. Overexpress the gene encoding the enzyme responsible for the subsequent step in the pathway.
Inefficient activity of a key enzyme, such as CcbF or CcbD.Consider site-directed mutagenesis of the enzyme to improve its catalytic efficiency. Structure-function analyses of these enzymes can guide rational engineering efforts.
Variability in yield between batches Inconsistent fermentation conditions (e.g., pH, nutrient levels).Standardize and optimize fermentation parameters. Monitor and control pH and nutrient concentrations throughout the fermentation process.
Genetic instability of the producing strain.Perform regular quality control checks of the microbial stock. Consider developing a more stable production strain through genetic engineering.
Quantitative Data Summary
Mutation Strategy Fold Increase in Actinorhodin Production
Single drug resistance (streptomycin, gentamicin, or rifampin)1.6 to 3-fold
Double drug resistance (e.g., streptomycin and gentamicin)1.7 to 2.5-fold higher than single resistant mutants
Triple drug resistance (streptomycin, gentamicin, and rifampin)Up to 48-fold higher than the wild-type strain

This data is from studies on actinorhodin production in S. coelicolor and is provided as an example of the potential for yield improvement through targeted mutagenesis.

Key Experimental Protocols

Protocol 1: Overexpression of a Biosynthetic Gene

This protocol provides a general workflow for overexpressing a target gene (e.g., a regulatory or biosynthetic gene) in Streptomyces caelestis.

  • Gene Cloning : Amplify the gene of interest from the S. caelestis genomic DNA using PCR. Clone the PCR product into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter.

  • Transformation : Introduce the recombinant plasmid into S. caelestis protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification : Select for transformants on a medium containing the appropriate antibiotic. Verify the presence of the overexpression cassette in the transformants by PCR.

  • Fermentation and Analysis : Cultivate the engineered strain and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites from the culture broth and analyze the this compound yield using High-Performance Liquid Chromatography (HPLC) or LC-MS.

Protocol 2: Precursor Feeding Experiment

This protocol outlines the steps for a precursor feeding experiment to enhance this compound production.

  • Strain Cultivation : Inoculate S. caelestis into a suitable seed medium and incubate until it reaches the late logarithmic growth phase.

  • Production Culture : Transfer the seed culture to a production medium.

  • Precursor Addition : At a specific time point during the fermentation (e.g., 24 or 48 hours), add a sterile solution of the precursor (e.g., salicylic acid or L-proline) to the culture at various concentrations.

  • Sampling and Analysis : Collect samples from the culture at regular intervals. Extract the this compound and analyze the yield by HPLC or LC-MS to determine the optimal precursor concentration and feeding time.

Visualizations

This compound Biosynthesis Overview

Celesticetin_Biosynthesis Precursors Primary Metabolites (e.g., Sugars, Amino Acids) Octose_Pathway Octose Sugar Biosynthesis Precursors->Octose_Pathway Proline L-Proline Precursors->Proline Salicylate Salicylic Acid Precursors->Salicylate Thiooctose Thiooctose Core Octose_Pathway->Thiooctose Proline_Activation Proline Activation (CcbC) Proline->Proline_Activation Salicylate_Attachment Salicylate Attachment (Ccb1, Ccb2) Salicylate->Salicylate_Attachment Condensation Condensation (CcbD) Thiooctose->Condensation Proline_Activation->Condensation Post_Condensation Post-Condensation Modifications (e.g., CcbF) Condensation->Post_Condensation Desalicetin Desalicetin Post_Condensation->Desalicetin Desalicetin->Salicylate_Attachment This compound This compound Salicylate_Attachment->this compound Troubleshooting_Workflow Start Low this compound Yield Check_Culture Verify Culture Purity and Fermentation Conditions Start->Check_Culture Analyze_Expression Analyze Gene Expression (qRT-PCR) Check_Culture->Analyze_Expression Low_Expression Low Expression of Biosynthetic Genes Analyze_Expression->Low_Expression Overexpress_Regulator Overexpress Positive Regulator(s) Low_Expression->Overexpress_Regulator Yes Analyze_Metabolites Analyze Metabolite Profile (LC-MS) Low_Expression->Analyze_Metabolites No End Optimized Yield Overexpress_Regulator->End Intermediate_Accumulation Intermediate Accumulation? Analyze_Metabolites->Intermediate_Accumulation Overexpress_Enzyme Overexpress Downstream Enzyme Intermediate_Accumulation->Overexpress_Enzyme Yes Precursor_Limitation Precursor Limitation? Intermediate_Accumulation->Precursor_Limitation No Overexpress_Enzyme->End Feed_Precursors Supplement with Precursors (Proline, Salicylate) Precursor_Limitation->Feed_Precursors Yes Precursor_Limitation->End No Feed_Precursors->End

References

Technical Support Center: Refining HPLC Methods for Celesticetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of celesticetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem: High Backpressure

  • Question: My HPLC system is showing unusually high backpressure after injecting my this compound sample. What could be the cause and how can I fix it?

  • Answer: High backpressure is a common issue in HPLC and can stem from several sources. Here's a systematic approach to troubleshoot this problem:

    • Check for Blockages: The most frequent cause is a blockage in the system. Start by systematically loosening fittings, beginning from the detector and moving backward towards the pump, to identify the point of the pressure drop. A significant drop indicates the blockage is located in the component immediately preceding the loosened fitting. Common blockage points include the guard column, analytical column frits, and injector.[1]

    • Column Contamination: Particulates from the sample or precipitation of the sample or buffer in the mobile phase can clog the column inlet frit.[1] To resolve this, try back-flushing the column with a strong solvent. Always disconnect the column from the detector before back-flushing.[2][3]

    • Injector Issues: A plugged capillary tubing or a worn injector seal can also lead to high pressure. Inspect and clean or replace these parts as needed.[4]

    • Mobile Phase: Ensure your mobile phase is properly filtered and degassed. Using high-purity HPLC-grade solvents is crucial to prevent the introduction of particulates.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing significantly. What are the potential causes and solutions?

  • Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

    • Mobile Phase pH: this compound has ionizable functional groups. If the mobile phase pH is close to the pKa of this compound, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your this compound standard.

    • Column Degradation: Over time, the stationary phase can degrade, exposing active silanol groups that can cause tailing. Consider using a column with end-capping or trying a new column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this issue.

    • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Question: I am observing split peaks for my this compound standard. What should I investigate?

  • Answer: Split peaks can be caused by a few factors:

    • Clogged Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak. Try cleaning or replacing the frit.

    • Injector Problems: An issue with the injector, such as a partially blocked port, can also cause peak splitting.

    • Co-elution: It's possible that an impurity or a related compound is co-eluting with your main peak. Try adjusting the mobile phase composition or gradient to improve separation.

Problem: Baseline Noise or Drift

  • Question: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate the this compound peak. What are the common causes?

  • Answer: A stable baseline is crucial for accurate quantification. Here are some things to check:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition, especially in gradient elution, can cause baseline drift.

    • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise. Prime the pump to remove any air bubbles.

    • Detector Problems: A dirty flow cell or a failing lamp in the UV detector can be a source of noise. Flush the flow cell with a suitable solvent.

    • Contamination: Contaminants in the mobile phase or leaching from system components can cause a noisy or rising baseline, particularly in gradient analysis. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound analysis?

A1: For a moderately polar molecule like this compound, a reversed-phase column is a good starting point. A C18 column is a versatile and widely used choice for the analysis of many pharmaceutical compounds. The specific choice will depend on the sample matrix and desired separation. Consider the following parameters when selecting a column:

  • Particle Size: Smaller particles (e.g., < 3 µm) provide higher efficiency and resolution but also generate higher backpressure, often requiring a UHPLC system. 5 µm particles are a good choice for standard HPLC methods.

  • Column Dimensions: A standard analytical column (e.g., 4.6 mm ID x 150 or 250 mm length) is suitable for method development. Shorter columns can be used for faster analysis times if resolution is sufficient.

Q2: How do I select an appropriate mobile phase for this compound analysis?

A2: In reversed-phase chromatography, the mobile phase is typically a mixture of water and a less polar organic solvent.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths.

  • Aqueous Phase and pH: The aqueous portion often contains a buffer to control the pH. Since this compound has basic functional groups, using a slightly acidic mobile phase (e.g., pH 3-4 with a phosphate or acetate buffer) can ensure consistent protonation and good peak shape. Always ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

  • Additives: Additives like trifluoroacetic acid (TFA) or formic acid can be used at low concentrations (e.g., 0.1%) to improve peak shape and act as ion-pairing agents.

Q3: Which detector should I use for this compound analysis?

A3: A UV-Vis detector is commonly used for the analysis of antibiotics. This compound has chromophores that absorb in the UV range. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful as it can provide spectral information across a range of wavelengths, which can help in peak identification and purity assessment. If higher sensitivity is required, or for analysis in complex matrices, a mass spectrometer (LC-MS) can be employed.

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: Improving resolution can be achieved by manipulating several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer will alter the retention times of your components. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Gradient Elution: If you have a complex sample with components of varying polarities, a gradient elution (where the mobile phase composition changes over time) can provide better separation than an isocratic (constant composition) method.

  • Column Chemistry: If modifying the mobile phase doesn't provide adequate resolution, consider trying a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.

  • Temperature: Changing the column temperature can affect the selectivity of the separation for some analytes.

Data Presentation

When reporting your findings, it is crucial to present quantitative data in a clear and organized manner. Below are template tables for summarizing key aspects of your HPLC method development for this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column
   Stationary Phasee.g., C18
   Particle Size (µm)e.g., 5
   Dimensions (mm)e.g., 4.6 x 150
Mobile Phase
   Aqueous Component (A)e.g., 0.1% Formic Acid in Water
   Organic Component (B)e.g., Acetonitrile
   Gradient Profilee.g., 10-90% B over 15 min
Flow Rate (mL/min) e.g., 1.0
Column Temperature (°C) e.g., 30
Injection Volume (µL) e.g., 10
Detector
   Typee.g., DAD
   Wavelength (nm)e.g., 210

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time (min) Report Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (Rs) > 2.0 (between this compound and closest peak)

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

  • Aqueous Phase (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the solution for 15-20 minutes using an ultrasonicator or an online degasser.

  • Organic Phase (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm or 0.22 µm membrane filter if necessary.

    • Degas the solvent.

Protocol 2: Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Bring the flask to volume with the dissolution solvent and mix well.

  • Working Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered pressure High Backpressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No pressure_check Isolate Blockage (Systematic loosening of fittings) pressure->pressure_check Yes baseline Baseline Issues? peak_shape->baseline No tailing Tailing? peak_shape->tailing Yes degas Degas Mobile Phase baseline->degas Yes end Problem Resolved baseline->end No column_check Back-flush Column pressure_check->column_check injector_check Check Injector Seal/Tubing column_check->injector_check injector_check->end split Splitting? tailing->split No ph_adjust Adjust Mobile Phase pH tailing->ph_adjust Yes frit_check Check Column Frit split->frit_check Yes conc_adjust Reduce Sample Concentration ph_adjust->conc_adjust new_column Try New Column conc_adjust->new_column new_column->end injector_clean Clean Injector frit_check->injector_clean injector_clean->end pump_prime Prime Pump degas->pump_prime flow_cell Clean Detector Flow Cell pump_prime->flow_cell flow_cell->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Flow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation col_select Column Selection (e.g., C18, 5µm, 4.6x150mm) mp_select Mobile Phase Selection (e.g., ACN/Water with Buffer) col_select->mp_select det_select Detector Selection (e.g., DAD @ 210nm) mp_select->det_select isocratic Initial Isocratic Run det_select->isocratic gradient Gradient Optimization isocratic->gradient ph_opt pH & Buffer Optimization gradient->ph_opt sys_suit System Suitability ph_opt->sys_suit validation Method Validation (Linearity, Accuracy, Precision) sys_suit->validation

Caption: A logical workflow for HPLC method development.

References

addressing cross-reactivity in celesticetin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celesticetin-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during their experiments, with a particular focus on mitigating cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lincosamide antibiotic produced by certain species of Streptomyces. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, specifically interacting with residues in the central loop of domain V of the 23S rRNA[1]. This binding interferes with the peptidyl transferase center, hindering the formation of peptide bonds and ultimately halting protein elongation[1][2].

Q2: What are the common applications of this compound in a research setting?

In a research context, this compound is often used in:

  • Antimicrobial susceptibility testing: To determine the minimum inhibitory concentration (MIC) against various bacterial strains.

  • Mechanism of action studies: As a reference compound for investigating ribosome-targeting antibiotics.

  • Drug discovery screening: In competitive binding assays to identify new compounds that bind to the same ribosomal site.

  • Biosynthetic pathway studies: To understand the enzymatic steps involved in its production[3].

Q3: What is cross-reactivity and why is it a concern in this compound-based assays?

Cross-reactivity is the phenomenon where a substance, structurally similar to the target analyte (this compound), binds to the detection antibody or target molecule in an assay. This can lead to inaccurate quantification, resulting in either falsely high or falsely low measurements of this compound. In this compound-based assays, cross-reactivity is a significant concern because other antibiotics, particularly those from the macrolide, lincosamide, and streptogramin B (MLSB) group, share a similar binding site on the ribosome and may have structural similarities.

Troubleshooting Guide: Cross-Reactivity Issues

This guide provides solutions to common problems related to cross-reactivity in this compound assays, particularly in a competitive ELISA format.

Problem Potential Cause Recommended Solution
Falsely High this compound Concentration (Low Signal in Competitive ELISA) A cross-reacting compound in the sample is competing with the this compound conjugate for antibody binding, leading to a lower-than-expected signal.1. Sample Pre-treatment: If the interfering compound is known, consider a sample clean-up step (e.g., solid-phase extraction) to remove it. 2. Increase Specificity: Use a highly specific monoclonal antibody for this compound. 3. Assay Optimization: Adjust assay conditions (e.g., incubation time, temperature, pH) to favor the binding of this compound over the cross-reactant.
Falsely Low this compound Concentration (High Signal in Competitive ELISA) This is less common in competitive ELISAs due to cross-reactivity but could occur if a substance in the matrix enhances the binding of the detection antibody non-specifically.1. Matrix Effect Evaluation: Run a matrix blank and spike-recovery experiments to assess non-specific effects. 2. Blocking Agents: Ensure adequate blocking of the microplate wells to prevent non-specific binding. 3. Sample Dilution: Dilute the sample to reduce the concentration of the interfering substance.
High Variability Between Replicates Inconsistent cross-reactivity due to sample heterogeneity or procedural inconsistencies.1. Homogenize Samples: Ensure thorough mixing of samples before pipetting. 2. Consistent Pipetting: Use calibrated pipettes and consistent technique. 3. Plate Washing: Ensure uniform and thorough washing of all wells to remove unbound reagents.

Quantitative Data on Lincosamide Cross-Reactivity

While specific quantitative cross-reactivity data for this compound across a wide range of compounds is limited, studies on the broader lincosamide class provide valuable insights. A study based on the French Pharmacovigilance Database highlighted the potential for cross-reactivity between macrolides, lincosamides, and streptogramins[4].

Antibiotic Class Comparison Observed Cross-Reactivity Implication for this compound Assays
Lincosamides (e.g., clindamycin, lincomycin) Cross-reactivity between clindamycin and lincomycin has been reported in patients with maculopapular exanthem.High likelihood of cross-reactivity with other lincosamides in immunoassays due to structural similarity.
Macrolides and Streptogramins A study identified 86 instances of cross-reactivity among macrolides, lincosamides, and streptogramins in 62 cases. Cross-reactivities between the three classes were observed in 9.6% of allergological explorations.Potential for cross-reactivity exists, especially with compounds that share a similar binding mode to the ribosome.

Experimental Protocols

Competitive ELISA for this compound Detection

This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay to quantify this compound.

Materials:

  • Microtiter plate pre-coated with a this compound-protein conjugate

  • This compound standard solutions

  • Test samples

  • Anti-celesticetin primary antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of this compound standards. Dilute test samples to fall within the range of the standard curve.

  • Competition: Add 50 µL of standard or sample and 50 µL of anti-celesticetin primary antibody to each well of the pre-coated plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigen.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

Broth Microdilution Assay for Antimicrobial Activity

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in appropriate broth medium

  • This compound stock solution

  • Sterile broth medium

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow the test bacteria to a specific optical density (e.g., 0.5 McFarland standard).

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in sterile broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action: Ribosome Interaction

Celesticetin_Mechanism cluster_ribosome Bacterial Ribosome cluster_50S_detail 50S Subunit Detail 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Domain V) 50S_subunit->23S_rRNA 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes 23S_rRNA->PTC This compound This compound This compound->50S_subunit Binds to This compound->PTC Interferes with Inhibition Inhibition This compound->Inhibition Inhibition->Protein_Synthesis

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Troubleshooting Workflow for Cross-Reactivity

Cross_Reactivity_Workflow start Unexpected Assay Result (Suspected Cross-Reactivity) check_matrix Evaluate Matrix Effects (Spike-Recovery, Blanks) start->check_matrix matrix_effect Matrix Effect Present? check_matrix->matrix_effect dilute_sample Dilute Sample matrix_effect->dilute_sample Yes check_cross_reactivity Investigate Specific Cross-Reactivity matrix_effect->check_cross_reactivity No re_evaluate Re-run Assay dilute_sample->re_evaluate valid_result Valid Result Obtained re_evaluate->valid_result struct_analogs Identify Potential Cross-Reactants (e.g., other lincosamides, macrolides) check_cross_reactivity->struct_analogs competitive_assay Perform Competitive Assay with Suspected Cross-Reactant struct_analogs->competitive_assay cross_reactivity_confirmed Cross-Reactivity Confirmed? competitive_assay->cross_reactivity_confirmed optimize_assay Optimize Assay Conditions (e.g., antibody, buffer, incubation) cross_reactivity_confirmed->optimize_assay Yes cross_reactivity_confirmed->valid_result No optimize_assay->re_evaluate sample_cleanup Implement Sample Cleanup Step (e.g., SPE) optimize_assay->sample_cleanup If optimization fails sample_cleanup->re_evaluate

Caption: A logical workflow for troubleshooting suspected cross-reactivity in assays.

References

Validation & Comparative

Confirming Celesticetin's Binding Site on the 50S Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data confirming the binding site of the lincosamide antibiotic, celesticetin, on the 50S ribosomal subunit. It further contrasts its characteristics with other antibiotics targeting the same ribosomal component, offering valuable insights for antimicrobial research and development.

Executive Summary

Comparative Performance of 50S Subunit-Targeting Antibiotics

The following table summarizes key quantitative data for this compound and a selection of comparator antibiotics that also target the 50S ribosomal subunit. It is important to note that direct comparative studies for all metrics across all compounds are limited; therefore, the data is compiled from various sources.

Antibiotic ClassAntibioticBinding Site on 23S rRNA (E. coli numbering)Dissociation Constant (Kd)Minimum Inhibitory Concentration (MIC) Range (µg/mL)
Lincosamide This compound A2058, A2059, A2062, A2451, G2505[1]Not ReportedNot Widely Reported
LincosamideLincomycinA2058, A2451, G2505[2]~ 5 µM[2]Varies by species
LincosamideClindamycinA2058, A2059, A2451, G2505[2][3]~ 8 µM0.03 - 32 (Lactobacillaceae)
MacrolideErythromycinA2058, A2059Not Reported0.015 - 16 (Lactobacillaceae), 0.125 - 2048 (S. epidermidis)
OxazolidinoneLinezolidA-site of the PTC~ 20 µM (for Eperezolid)0.5 - 4 (S. aureus)
PhenicolChloramphenicolA-site of the PTCNot Reported0.5 - 64 (Lactobacillaceae)

Experimental Confirmation of this compound's Binding Site

The precise location of this compound's interaction with the 50S ribosome has been elucidated through two primary lines of experimental evidence: chemical footprinting and the characterization of resistance mechanisms.

Chemical Footprinting

Chemical footprinting assays are a powerful tool to identify the specific nucleotides of rRNA that are protected by a bound ligand, such as an antibiotic. In the case of this compound, these experiments revealed alterations in the chemical reactivity of five specific residues within the central loop of domain V of the 23S rRNA in Escherichia coli. This region is critically involved in the peptidyltransferase activity of the ribosome, the catalytic step of protein synthesis. The affected residues were identified as A2058, A2059, A2062, A2451, and G2505. This places this compound's binding site squarely in the peptidyl transferase center, overlapping with the binding sites of other well-characterized antibiotics.

Resistance Mechanism

Further compelling evidence for this compound's binding site comes from studies of the organism that produces it, Streptomyces caelestis. This bacterium possesses a self-resistance mechanism to avoid the effects of the antibiotic it synthesizes. This resistance is conferred by a specific methyltransferase enzyme that modifies the 23S rRNA at a single residue: N6-monomethyladenine at position 2058. This methylation prevents this compound from binding effectively to the ribosome, thereby rendering the 50S subunit resistant to its action. The fact that a modification at A2058 confers resistance strongly corroborates the footprinting data and highlights this nucleotide as a key interaction point for this compound.

Experimental Workflow and Methodologies

The following sections detail the generalized protocols for the key experiments used to determine the binding site of this compound.

Experimental Workflow for Identifying this compound's Binding Site

experimental_workflow cluster_footprinting Chemical Footprinting cluster_resistance Resistance Mechanism cluster_conclusion Conclusion A Isolate 70S Ribosomes and 50S Subunits B Incubate Ribosomes with this compound A->B C Treat with Chemical Probes (e.g., DMS) B->C D Isolate 23S rRNA C->D E Primer Extension Analysis D->E F Identify Protected Nucleotides E->F M Confirm this compound Binding Site at PTC F->M G Isolate Genomic DNA from Streptomyces caelestis H Clone Resistance Gene (clr) G->H I Express Methyltransferase in a Sensitive Host H->I J Isolate Ribosomes from Resistant and Sensitive Hosts I->J K Analyze 23S rRNA for Modifications J->K L Identify Methylated Nucleotide (A2058) K->L L->M

A flowchart illustrating the parallel experimental approaches used to confirm the binding site of this compound on the 50S ribosomal subunit.
Detailed Methodologies

1. Chemical Footprinting of Ribosome-Antibiotic Complexes

  • Ribosome Preparation: 70S ribosomes and 50S subunits are isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.

  • Binding Reaction: Purified 50S subunits are incubated with a stoichiometric amount of the antibiotic (e.g., this compound, lincomycin, clindamycin) in a suitable binding buffer.

  • Chemical Modification: The ribosome-antibiotic complexes are treated with chemical probes that modify accessible rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines, and kethoxal, which modifies guanines.

  • rRNA Extraction: The 23S rRNA is extracted from the modified ribosomes using methods such as phenol-chloroform extraction and ethanol precipitation.

  • Primer Extension Analysis: A radiolabeled DNA primer complementary to a region downstream of the expected binding site on the 23S rRNA is annealed to the extracted rRNA. Reverse transcriptase is then used to synthesize a cDNA copy. The enzyme will stop or pause at modified nucleotides, resulting in cDNA fragments of specific lengths.

  • Data Analysis: The cDNA fragments are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The positions of the stops or pauses, when compared to a control reaction without the antibiotic, reveal the nucleotides protected by the bound drug.

2. Identification of Antibiotic Resistance Methyltransferase

  • Genomic Library Construction: Genomic DNA is isolated from the this compound-producing organism, Streptomyces caelestis. This DNA is partially digested with a restriction enzyme and ligated into a suitable cloning vector to create a genomic library.

  • Transformation and Selection: The genomic library is transformed into a sensitive host bacterium, such as Streptomyces lividans. Transformants are then plated on a medium containing a concentration of this compound that is inhibitory to the wild-type sensitive host.

  • Identification of Resistance Gene: Plasmids are isolated from the resistant colonies, and the inserted DNA fragment containing the resistance determinant is sequenced.

  • Characterization of the Resistance Mechanism: The identified gene product (in this case, a methyltransferase) is expressed and purified. Ribosomes are isolated from both the resistant (expressing the methyltransferase) and sensitive host strains.

  • Analysis of rRNA Modification: The 23S rRNA from both sets of ribosomes is extracted and subjected to analysis to identify any modifications. This can be done through techniques such as high-performance liquid chromatography (HPLC) of digested rRNA or through primer extension analysis, which can detect the presence of methylated bases. The specific modified nucleotide is then identified.

3. Determination of Minimum Inhibitory Concentration (MIC)

  • Broth Microdilution Method: This is a standard method for determining the MIC of an antibiotic. A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The convergence of evidence from chemical footprinting and resistance mechanism studies provides a high degree of confidence in the localization of this compound's binding site to the peptidyl transferase center of the 50S ribosomal subunit. This positions this compound within a well-established target site for a number of clinically important antibiotics. The detailed understanding of its interaction at the molecular level, as outlined in this guide, is crucial for the rational design of novel lincosamide derivatives with improved efficacy and for combating the growing threat of antibiotic resistance. Further structural studies, such as cryo-electron microscopy of the this compound-ribosome complex, would provide even greater atomic-level detail of this interaction and could further aid in structure-based drug design.

References

A Comparative Guide to the Biosynthetic Pathways of Celesticetin and Lincomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biosynthetic pathways of two closely related lincosamide antibiotics: celesticetin and lincomycin. The information presented is supported by experimental data to facilitate further research and drug development in this class of antibiotics.

Introduction

This compound and lincomycin are potent antibiotics produced by Streptomyces species. They share a common structural scaffold, a lincosamide, which consists of an amino acid derivative linked to an eight-carbon aminothiosugar.[1] Despite their structural similarities, their biosynthetic pathways exhibit key differences that lead to distinct chemical entities with varied biological activities. This guide will dissect these pathways, highlighting the enzymatic players, the chemical transformations they catalyze, and the experimental methodologies used to elucidate these complex biological processes.

Comparative Analysis of Biosynthetic Gene Clusters and Enzymes

The biosynthetic gene clusters for this compound (ccb) and lincomycin (lmb) are highly homologous, suggesting a common evolutionary origin.[2] However, key genetic differences dictate the structural divergence of the final products. The following table summarizes the key enzymes in each pathway and their respective functions.

Biosynthetic Step This compound Pathway (ccb genes) Enzyme Function Lincomycin Pathway (lmb genes) Enzyme Function Key Differences
Amino Acid Precursor Biosynthesis CcbCActivates L-proline[3]LmbB1, LmbB2, LmbW, LmbA, LmbXSynthesize 4-propyl-L-proline from tyrosine[1][4]This compound uses the common amino acid L-proline, while lincomycin synthesizes the unusual amino acid 4-propyl-L-proline.
Amino Acid Activation CcbCAdenylates L-prolineLmbCAdenylates 4-propyl-L-prolineThe substrate specificity of the adenylation domains (CcbC vs. LmbC) is a critical determinant of the final structure.
Sugar Moiety Biosynthesis (Early Steps) CcbZ, CcbS (LmbZ, LmbS equivalents)Catalyze the conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamideLmbM, LmbL, LmbZ, LmbSCatalyze the conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide through epimerization, dehydration, and transamination steps.The initial steps of the sugar biosynthesis are largely conserved.
Branching Point: S-Glycosyl-L-cysteine processing CcbFCatalyzes decarboxylation-coupled oxidative deamination to produce an S-acetaldehyde moiety.LmbFCatalyzes β-elimination to form a thiol group.This is a crucial branching point that leads to different side chains on the sulfur atom.
Sulfur Modification Ccb5, Ccb4Further modifications of the S-acetaldehyde moiety.LmbGMethylates the thiol group to form a methylthioether.The enzymatic modifications following the LmbF/CcbF catalyzed step are distinct.
Condensation CcbDCondenses the L-proline and the modified sugar moiety.LmbDCondenses the 4-propyl-L-proline and the modified sugar moiety.The condensation enzymes recognize their respective amino acid and sugar substrates.
Final Tailoring Step Ccb2, Ccb1Ccb2 activates salicylic acid, and Ccb1 transfers it to the desalicetin intermediate.--This compound undergoes a unique final acylation step with salicylic acid, which is absent in lincomycin biosynthesis.

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps and divergence points in the this compound and lincomycin biosynthetic pathways.

celesticetin_pathway cluster_proline Amino Acid Moiety cluster_sugar Sugar Moiety cluster_final Final Product L-Proline L-Proline Activated Proline Activated Proline L-Proline->Activated Proline CcbC GDP-Octose GDP-Octose GDP-Lincosamide GDP-Lincosamide GDP-Octose->GDP-Lincosamide CcbZ, CcbS S-Glycosyl-L-cysteine Intermediate S-Glycosyl-L-cysteine Intermediate GDP-Lincosamide->S-Glycosyl-L-cysteine Intermediate S-Acetaldehyde Intermediate S-Acetaldehyde Intermediate S-Glycosyl-L-cysteine Intermediate->S-Acetaldehyde Intermediate CcbF Desalicetin Desalicetin S-Acetaldehyde Intermediate->Desalicetin Ccb5, Ccb4 This compound This compound Desalicetin->this compound Ccb1, Ccb2 (Salicylate attachment) Activated Proline->this compound CcbD (Condensation)

Caption: Biosynthetic pathway of this compound.

lincomycin_pathway cluster_proline Amino Acid Moiety cluster_sugar Sugar Moiety cluster_final Final Product Tyrosine Tyrosine 4-Propyl-L-proline 4-Propyl-L-proline Tyrosine->4-Propyl-L-proline LmbB1, LmbB2, LmbW, LmbA, LmbX Activated Propylproline Activated Propylproline 4-Propyl-L-proline->Activated Propylproline LmbC GDP-Octose GDP-Octose GDP-Lincosamide GDP-Lincosamide GDP-Octose->GDP-Lincosamide LmbM, LmbL, LmbZ, LmbS S-Glycosyl-L-cysteine Intermediate S-Glycosyl-L-cysteine Intermediate GDP-Lincosamide->S-Glycosyl-L-cysteine Intermediate Thiol Intermediate Thiol Intermediate S-Glycosyl-L-cysteine Intermediate->Thiol Intermediate LmbF Methylthiolincosamide Methylthiolincosamide Thiol Intermediate->Methylthiolincosamide LmbG Lincomycin Lincomycin Methylthiolincosamide->Lincomycin Activated Propylproline->Lincomycin LmbD (Condensation)

Caption: Biosynthetic pathway of lincomycin.

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Gene Deletion in Streptomyces using PCR-Targeting

This protocol is a widely used method for generating gene knockouts in Streptomyces to study the function of specific biosynthetic genes.

Materials:

  • Streptomyces strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli BW25113/pIJ790

  • pIJ773 plasmid (contains apramycin resistance cassette)

  • PCR primers with 5' extensions homologous to the regions flanking the target gene

  • Appropriate antibiotics for selection

  • Standard molecular biology reagents and equipment for PCR, cloning, and conjugation.

Methodology:

  • Design and PCR amplify the disruption cassette: Design primers with ~39 nucleotide extensions homologous to the regions immediately upstream and downstream of the gene to be deleted. Use these primers to amplify the apramycin resistance cassette from pIJ773.

  • Electroporate the PCR product into E. coli BW25113/pIJ790 containing the target cosmid: The λ Red recombination system in this E. coli strain will mediate the replacement of the target gene on the cosmid with the apramycin resistance cassette.

  • Isolate the recombinant cosmid: Select for apramycin-resistant colonies and isolate the cosmid DNA.

  • Conjugate the recombinant cosmid into the Streptomyces host: Transfer the modified cosmid from E. coli to the Streptomyces strain via intergeneric conjugation.

  • Select for double-crossover mutants: Plate the exconjugants on media containing apramycin to select for single crossovers. Subsequently, screen for colonies that have lost the vector backbone (e.g., by screening for loss of a vector-encoded resistance marker) to identify the desired double-crossover gene deletion mutants.

  • Confirm the gene deletion: Verify the gene deletion by PCR analysis of genomic DNA from the mutant strain.

In Vitro Enzyme Assays

4.2.1. Acyl-CoA Ligase (Ccb2) and Acyltransferase (Ccb1) Assay

This assay is used to confirm the function of Ccb2 and Ccb1 in the attachment of salicylic acid to the desalicetin intermediate.

Materials:

  • Purified recombinant Ccb1 and Ccb2 proteins

  • Desalicetin (substrate for Ccb1)

  • Salicylic acid (substrate for Ccb2)

  • ATP

  • Coenzyme A (CoA)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • LC-MS system for product analysis

Methodology:

  • Ccb2 reaction (Salicylyl-CoA formation):

    • Set up a reaction mixture containing Ccb2, salicylic acid, ATP, and CoA in the reaction buffer.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C).

    • Monitor the formation of salicylyl-CoA by LC-MS.

  • Ccb1 reaction (Salicylate transfer):

    • To the reaction mixture containing the newly synthesized salicylyl-CoA, add the purified Ccb1 enzyme and the desalicetin substrate.

    • Continue the incubation.

    • Monitor the formation of this compound by LC-MS by observing the appearance of a peak with the expected mass-to-charge ratio.

4.2.2. LmbF/CcbF Assay

This assay differentiates the catalytic activities of the key branching point enzymes, LmbF and CcbF.

Materials:

  • Purified recombinant LmbF and CcbF proteins

  • Synthesized S-glycosyl-L-cysteine intermediate (substrate)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Reaction buffer (e.g., phosphate buffer)

  • LC-MS system for product analysis

Methodology:

  • Set up two separate reaction mixtures, one with LmbF and the other with CcbF.

  • To each reaction, add the S-glycosyl-L-cysteine substrate and PLP in the reaction buffer.

  • Incubate the reactions at the optimal temperature.

  • Analyze the reaction products by LC-MS.

    • In the LmbF reaction, look for the formation of a thiol-containing product resulting from β-elimination.

    • In the CcbF reaction, look for the formation of an S-acetaldehyde product resulting from decarboxylation-coupled oxidative deamination.

HPLC Analysis of Lincosamides

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of antibiotics and their biosynthetic intermediates from fermentation broths or in vitro reaction mixtures.

Typical HPLC-MS/MS System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.

  • Detection: Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is highly sensitive and specific for identifying known and novel lincosamides based on their mass-to-charge ratios and fragmentation patterns.

  • Sample Preparation: Fermentation broth samples are typically clarified by centrifugation and filtration. For in vitro assays, the reaction is usually quenched (e.g., with an organic solvent) and centrifuged before injection.

Methodology:

  • Prepare a standard curve with known concentrations of the target lincosamide (e.g., this compound or lincomycin) to allow for quantification.

  • Inject the prepared sample onto the HPLC system.

  • Run the established gradient method to separate the components of the mixture.

  • Analyze the data from the MS detector to identify peaks corresponding to the expected masses of the lincosamides and their intermediates. Compare retention times and mass spectra with the standards for confirmation.

Conclusion

The biosynthetic pathways of this compound and lincomycin offer a fascinating case study in the evolution of natural product biosynthesis. While sharing a common core, strategic enzymatic divergences, particularly in the choice of the amino acid precursor and the modification of the sulfur-linked side chain, lead to structurally and functionally distinct antibiotics. The unique salicylate moiety of this compound, installed by the Ccb1/Ccb2 enzymatic duo, presents a particularly interesting avenue for biosynthetic engineering and the creation of novel hybrid lincosamides with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate these intricate biochemical pathways.

References

Celesticetin's Efficacy Against Gram-Positive Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of celesticetin, a lincosamide antibiotic, against clinically significant Gram-positive bacteria. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data for clindamycin, a closely related and well-studied lincosamide, as a representative of its class. The performance of clindamycin is compared against leading antibiotics used to treat Gram-positive infections: vancomycin, linezolid, and daptomycin. This guide presents quantitative data in a clear, tabular format, details the experimental protocols for susceptibility testing, and provides visualizations of the experimental workflow and the mechanism of action of lincosamide antibiotics.

Comparative Efficacy Against Gram-Positive Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of clindamycin (representing the lincosamide class, including this compound) and comparator antibiotics against Staphylococcus aureus and Streptococcus pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

AntibioticClassTarget OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Range (μg/mL)
Clindamycin LincosamideStaphylococcus aureus-0.12<0.5
Streptococcus pneumoniae0.120.25-
Vancomycin GlycopeptideStaphylococcus aureus--0.5 - 2
Streptococcus pneumoniae--0.25 - 0.5
Linezolid OxazolidinoneStaphylococcus aureus--1 - 2
Streptococcus pneumoniae--0.25 - 1
Daptomycin LipopeptideStaphylococcus aureus-1-
Streptococcus pneumoniae0.1250.25-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on the specific strains and testing methodologies used.

Experimental Protocols

Accurate and reproducible data are paramount in antimicrobial susceptibility testing. The following are detailed protocols for two standard methods used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
  • Stock solution of the antibiotic to be tested.

2. Serial Dilution of the Antibiotic:

  • Dispense 100 µL of sterile CAMHB into all wells of a microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

3. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the antibiotic.

4. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Preparation of Materials:

  • Mueller-Hinton agar plates.
  • Sterile cotton swabs.
  • Standardized bacterial inoculum (0.5 McFarland standard).
  • Antibiotic-impregnated paper disks.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial inoculum.
  • Rotate the swab against the side of the tube to remove excess fluid.
  • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

3. Application of Antibiotic Disks:

  • Using sterile forceps or a disk dispenser, place the antibiotic disks on the surface of the inoculated agar plate.
  • Gently press each disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Process and Mechanism

To further clarify the experimental workflow and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation of Microplate Inoculation of Microplate Standardized Inoculum->Inoculation of Microplate Antibiotic Dilutions Antibiotic Dilutions Antibiotic Dilutions->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental Workflow for MIC Determination

Lincosamide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S Subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S Subunit->Inhibition Blocks peptide bond formation at A and P sites 30S Subunit 30S Subunit A-site A-site P-site P-site This compound This compound This compound->50S Subunit Binds to 23S rRNA Protein Synthesis Protein Synthesis Protein Synthesis->Inhibition

Mechanism of Action of Lincosamide Antibiotics

Comparative Potency of Celesticetin and Other Lincosamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial potency of celesticetin and other lincosamides, supported by experimental data. The information is presented to facilitate informed decisions in antimicrobial research and development.

Executive Summary

Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. This guide focuses on the comparative potency of this compound, a naturally occurring lincosamide, against other members of this class, primarily the clinically significant clindamycin and its parent compound, lincomycin. While direct comparative data for this compound against a broad range of clinically relevant pathogens is limited, this guide synthesizes available data to provide a comprehensive overview. Clindamycin generally exhibits greater potency than lincomycin. Available data on this compound suggests its activity is species-dependent. Further research is required for a definitive comparative assessment of this compound's potential in a clinical context.

Data Presentation: In Vitro Potency of Lincosamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, lincomycin, and clindamycin against various bacterial strains. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons were not always available. Therefore, variations in experimental conditions should be considered when interpreting these values.

AntibioticBacterial StrainMICSource
This compound Kocuria rhizophila1600 nM[1]
Lincomycin Kocuria rhizophila400 nM[1]
Clindamycin Kocuria rhizophila<0.016 - 0.25 mg/L[2][3]
Clindamycin Staphylococcus aureus (MSSA)MIC90: 0.12 mg/L[4]
Clindamycin Staphylococcus aureus (MRSA)MIC90: >32 mg/L
Clindamycin Streptococcus pyogenesMIC90: ≤0.12 µg/mL

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamides, including this compound, exert their bacteriostatic effect by binding to the 23S rRNA of the large (50S) ribosomal subunit. This binding occurs at the peptidyl transferase center (PTC), a critical region for peptide bond formation. By occupying this site, lincosamides interfere with the accommodation of aminoacyl-tRNAs and promote the premature dissociation of peptidyl-tRNA from the ribosome. This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.

Lincosamide_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Inhibition A_Site A-Site P_Site P-Site Lincosamide Lincosamide (this compound, Clindamycin) Lincosamide->Peptidyl_Transferase_Center Binds to Lincosamide->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Peptidyl_tRNA Peptidyl-tRNA Dissociation Premature Dissociation of Peptidyl-tRNA Protein_Synthesis->Dissociation Inhibition->Dissociation

Caption: Mechanism of action of lincosamide antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of lincosamides against a target bacterial strain using the broth microdilution method.

Materials:

  • Lincosamide antibiotic (e.g., this compound, clindamycin) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the lincosamide antibiotic in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organism. b. Include a growth control well containing 50 µL of medium without the antibiotic. c. Include a sterility control well containing 100 µL of uninoculated medium.

  • Preparation of Bacterial Inoculum: a. From a fresh culture, suspend bacterial colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Lincosamide in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results (Visual or OD600) Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Translation_Inhibition_Workflow Start Start Setup_Reaction Set up Cell-Free Translation Reaction (Extract, Buffer, Amino Acids, Energy) Start->Setup_Reaction Add_Antibiotic Add Lincosamide at Various Concentrations Setup_Reaction->Add_Antibiotic Add_Template Add Reporter DNA Template Add_Antibiotic->Add_Template Incubate Incubate Reaction (e.g., 37°C, 1-2h) Add_Template->Incubate Detect_Signal Add Substrate and Detect Reporter Signal Incubate->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celesticetin
Reactant of Route 2
Reactant of Route 2
Celesticetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.